1,2,3,6,8-Pentabromo-dibenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
617707-98-9 |
|---|---|
Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,3,6,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-5-9-8(18-12(5)7(15)2-4)3-6(14)10(16)11(9)17/h1-3H |
InChI Key |
OWGWMEKSWJIYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(C(=C(C=C3O2)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Formation Pathways and Sources of 1,2,3,6,8 Pentabromo Dibenzofuran
Thermal and Pyrolytic Generation Mechanisms
High-temperature processes are the primary source of PBDD/F formation, including the specific congener 1,2,3,6,8-Pentabromo-dibenzofuran. These mechanisms can be broadly categorized into precursor-led transformations and de novo synthesis.
The most well-documented formation pathway for PBDD/Fs is through the thermal transformation of precursor compounds, particularly polybrominated diphenyl ethers (PBDEs). PBDEs have been widely used as flame retardants in numerous consumer and industrial products, such as plastics, textiles, and electronics.
During pyrolysis (thermal decomposition in the absence of oxygen) or combustion, PBDEs can undergo intramolecular cyclization to form PBDD/Fs. researchgate.net The transformation involves the cleavage of a carbon-bromine bond followed by the formation of a furan (B31954) ring. Research indicates that the specific PBDD/F congeners formed are directly related to the bromine substitution pattern on the parent PBDE molecule. researchgate.net For a PBDE to convert into a PBDF, it must have a bromine atom at an ortho-position (a carbon atom adjacent to the ether linkage).
Studies have shown that lower-brominated PBDEs have a higher tendency to transform into PBDD/Fs, whereas higher-brominated PBDEs are more likely to break apart at the ether bond, forming polybrominated benzenes. researchgate.netaaqr.org Other brominated flame retardants and related compounds can also act as precursors, including:
Bromophenols (BPs): Compounds like 2,4,6-tribromophenol (B41969) can undergo complex reactions including debromination, substitution, and rearrangement to form PBDD/Fs. capes.gov.br
Tetrabromobisphenol A (TBBPA): A widely used flame retardant that can decompose at elevated temperatures to produce brominated phenols, which are known precursors to PBDD/Fs. zju.edu.cn
The transformation from PBDEs to PBDD/Fs is a significant source of these contaminants, especially from the thermal processing of waste containing products treated with these flame retardants. aaqr.org
De novo synthesis is a fundamental formation pathway that does not require structurally similar precursors like PBDEs. researchgate.net Instead, PBDD/Fs are built up from elemental carbon and a bromine source in the presence of a catalyst and oxygen at elevated temperatures. researchgate.netnih.gov This process is considered a dominant formation mechanism in facilities like municipal waste incinerators. nih.gov
The key components for de novo synthesis are:
Carbon Source: Residual carbon on fly ash particles from incomplete combustion provides the carbon backbone. researchgate.netacs.org
Bromine Source: Inorganic bromides (e.g., copper bromide) or hydrogen bromide serve as the halogenating agents. aaqr.org
Catalyst: Metals, particularly copper, play a crucial catalytic role. Copper chlorides and bromides facilitate the reactions. aaqr.org
Oxygen: The presence of oxygen is necessary for the oxidative reactions that form the dibenzofuran (B1670420) structure.
In this pathway, the carbon matrix is directly brominated and oxidized to form PBDD/F structures. aaqr.org The congener distribution, or "fingerprint," of PBDD/Fs formed through de novo synthesis can be influenced by the specific catalysts present. researchgate.net
The formation of PBDD/Fs is highly sensitive to the specific conditions of the thermal process.
Temperature: There is a distinct temperature "window" that is optimal for PBDD/F formation, generally accepted to be between 250°C and 450°C. acs.org Below this range, reaction rates are too slow, and above it, thermal destruction of the compounds begins to dominate. Studies on the chlorinated analogues (PCDD/Fs) show that the optimal temperature for formation can vary depending on the specific material, such as different types of fly ash, but typically falls within the 300°C to 400°C range. acs.org Maximum PBDD/F formation from the thermochemical reaction of copper bromide and activated carbon has been observed at 300°C. aaqr.org
Residence Time: The amount of time that precursors and fly ash spend within the optimal temperature window directly affects the quantity of PBDD/Fs formed. Longer residence times in this zone generally lead to higher yields.
Oxygen Stoichiometry: Oxygen is a critical reactant in both precursor and de novo formation pathways. Research on PCDD/F formation indicates that the yield increases significantly with the presence of oxygen, with an optimal concentration found to be around 7.5% in one study. acs.org However, formation has been observed even in the absence of gaseous oxygen, suggesting that oxygen within the solid matrix (e.g., from metal oxides) can also participate in the reactions. acs.org
Table 1: Influence of Process Parameters on PBDD/F Formation
| Parameter | Influence on Formation | Typical Range for Maximum Formation |
|---|---|---|
| Temperature | Formation is favored within a specific temperature window; destruction occurs at higher temperatures. | 250°C - 450°C |
| Oxygen (O₂) Content | Formation rates generally increase with oxygen availability. | Optimum found at ~7.5% for PCDD/F acs.org |
| Catalysts (e.g., Copper) | Significantly promote and accelerate both precursor and de novo synthesis pathways. | Present in fly ash and industrial materials aaqr.org |
| Carbon Content | Serves as the backbone in de novo synthesis; maximum formation observed at around 5% carbon in fly ash for PCDD/F. | 5% acs.org |
Controlled industrial processes are significant sources of PBDD/Fs due to the convergence of necessary reactants and conditions.
Metallurgical Operations: Secondary copper smelting and other metallurgical processes can also generate PBDD/Fs. aaqr.org These operations involve high temperatures and often use scrap metal that may be contaminated with plastics and other materials containing bromine. The presence of copper acts as a potent catalyst for de novo synthesis.
Power Generation: Coal-fired power plants have also been identified as sources of PBDD/Fs. The combustion of coal can release trace amounts of bromine, which can then react with carbon on fly ash in the presence of catalytic metals to form these compounds.
Uncontrolled combustion events are characterized by inefficient, lower-temperature, and oxygen-starved conditions, which are highly conducive to the formation of products of incomplete combustion, including PBDD/Fs.
Building Fires: Modern buildings contain a vast array of synthetic materials, including furniture with polyurethane foam, electronics, and cables, many of which are treated with PBDEs and other brominated flame retardants. During a fire, these materials undergo incomplete combustion, releasing precursors that can form PBDD/Fs in the smoke and soot.
E-Waste Burning: The informal recycling of electronic waste (e-waste) in many parts of the world often involves open burning to recover valuable metals. This practice releases significant quantities of PBDD/Fs because electronic circuit boards, casings, and cables are rich in brominated flame retardants. aaqr.org The low-temperature, smoldering combustion creates ideal conditions for the conversion of PBDEs and other BFRs into PBDD/Fs.
Non-Thermal and Environmental Transformation Pathways Leading to Formation
While high-temperature events are the primary source, PBDD/Fs can also be formed in the environment through non-thermal transformation pathways.
Oxidation by Metal Oxides: Research has shown that hydroxylated PBDEs (OH-PBDEs), which are metabolites and degradation products of PBDEs found in the environment, can be transformed into PBDD/Fs. This can occur under ambient conditions through oxidation by naturally occurring metal oxides in soils and sediments, such as goethite (an iron oxide) and manganese oxides. This pathway represents a potential long-term, low-level source of PBDD/Fs in the environment long after the initial contamination with PBDEs.
Photolytic Degradation: There is evidence that higher brominated PBDEs can degrade into less brominated congeners when exposed to sunlight (photolysis). It has also been suggested that this process can lead to the formation of brominated dibenzofurans under laboratory conditions.
Photolytic Degradation and Transformation of Brominated Precursors
The photolytic degradation of polybrominated diphenyl ethers (PBDEs), a major class of brominated flame retardants, is a significant pathway for the formation of PBDFs. This process typically occurs when materials containing PBDEs are exposed to ultraviolet (UV) radiation, such as from sunlight. The mechanism involves the cleavage of a carbon-bromine (C-Br) bond, particularly at an ortho-position to the ether linkage, which generates a highly reactive aryl radical. This radical can then undergo an intramolecular cyclization reaction, closing the ring to form the stable dibenzofuran structure. nih.govnih.gov
This cyclization reaction is in competition with hydrogen abstraction, where the radical reacts with a hydrogen donor (like organic solvents or water) to form a lower-brominated PBDE congener. nih.gov The efficiency of PBDF formation versus debromination depends on factors like the solvent and the availability of hydrogen donors. nih.gov Higher brominated PBDEs can be photolytically debrominated to form lower-brominated congeners, which can then serve as precursors for PBDFs. berkeley.edu While this pathway is a confirmed source of various PBDF congeners, specific studies quantifying the yield of this compound from distinct PBDE precursors are not extensively documented.
Microbial Transformation Pathways Leading to Brominated Dibenzofuran Formation (if applicable)
Microbial activity is a known pathway for the transformation of PBDEs in the environment, particularly under anaerobic conditions. researchgate.net Various microbial communities, including those containing Dehalococcoides species, have demonstrated the ability to perform reductive debromination on highly brominated PBDEs, resulting in the formation of less brominated congeners. berkeley.edunih.gov This process is a crucial step in the natural attenuation of PBDEs.
However, based on available scientific literature, this microbial action is primarily limited to the degradation and debromination of PBDEs. There is currently no significant evidence to suggest that microbes can facilitate the subsequent cyclization of PBDEs into polybrominated dibenzofurans. The formation of the furan ring is a thermodynamically demanding process that is typically driven by thermal or photolytic energy. Therefore, microbial transformation is not considered a direct or applicable formation pathway for this compound.
Atmospheric Reactions and Secondary Formation
Polybrominated dibenzofurans are detected in the atmosphere, indicating that atmospheric reactions and transport are relevant to their environmental fate. nih.gov The primary sources of atmospheric PBDFs are direct emissions from industrial facilities and incinerators. Once in the atmosphere, these compounds can be transported over long distances.
Secondary formation in the atmosphere could potentially occur through the gas-phase oxidation of precursor compounds like PBDEs, possibly involving reactions with hydroxyl (•OH) radicals. researchgate.net However, the dominant atmospheric transformation process for PBDEs is believed to be photolysis, which leads to debromination. researchgate.net Detailed studies on the specific atmospheric reactions and conditions that would lead to the secondary formation of this compound are not well-established.
Primary Anthropogenic Source Categories
Anthropogenic activities, especially those involving high temperatures and brominated materials, are the principal sources of PBDFs, including this compound.
Waste Incineration Facilities (Municipal Solid Waste, Hazardous Waste, Medical Waste)
Incineration of various waste streams is a major documented source of PBDF emissions. researchgate.net Municipal solid waste (MSW), hazardous waste (HW), and medical waste often contain plastics and other products treated with brominated flame retardants. nih.govaaqr.org During combustion, PBDEs and other brominated precursors can be transformed into PBDFs.
Studies have shown that industrial waste incinerators (IWIs) can have significantly higher PBDD/F concentrations in their stack flue gases compared to municipal solid waste incinerators (MSWIs). nih.gov The congener profiles of emissions can be complex and vary depending on the waste feed and combustion conditions. nih.govaaqr.org For instance, 2,3,4,7,8-PeCDF is often a dominant congener in terms of toxic equivalency (TEQ) in incinerator emissions, but a wide range of other isomers are also formed. aaqr.org A high correlation between PBDD/F and their chlorinated analogues (PCDD/Fs) in incinerator emissions suggests similar formation mechanisms. nih.gov
Table 1: PBDD/F Concentrations in Stack Flue Gas from Different Incinerator Types This table presents data on the average concentrations of total 2,3,7,8-substituted PBDD/Fs found in the stack flue gases of various incinerator types.
| Incinerator Type | Average PBDD/F Concentration (pg/Nm³) | Average PBDD/F TEQ (pg TEQ/Nm³) | Data Source |
| Large-scale MSWIs | 2.28 | 0.557 | nih.gov |
| Industrial Waste Incinerators (IWIs) | 18.2 | 4.17 | nih.gov |
Note: Data represents the average of multiple facilities investigated in the cited study. TEQ (Toxic Equivalency) is calculated using WHO-2005 toxic equivalency factors.
Industrial Processes Involving Brominated Substances (e.g., Recycling of Brominated Plastics, Bromine Production Byproducts)
Several industrial processes are significant sources of PBDFs.
Metallurgical Industries: Secondary metallurgical processes, such as electric arc furnaces (EAFs) for steelmaking and secondary copper or zinc smelters, have been identified as important emitters of PBDFs. researchgate.netnih.govosti.gov The high temperatures and the potential presence of brominated materials in scrap metal feed contribute to their formation. Emission factors can vary widely depending on the feed materials and plant-specific conditions. researchgate.netnih.gov
BFR Manufacturing: Commercial PBDE mixtures can contain PBDFs as manufacturing impurities.
Plastics Processing: Thermal stress during the recycling of plastics containing BFRs, such as in extrusion or molding processes, can lead to the formation of PBDFs. nih.gov
Table 2: PBDD/F Emission Factors from Metallurgical Processes This table provides examples of emission factors for PBDD/Fs from different types of metallurgical plants.
| Industrial Source | Process Stage | Emission Factor (Mass) | Emission Factor (TEQ) | Data Source |
| Electric Arc Furnace (EAF) | Preheating | Variable | 0.0356–1.51 µg TEQ/t | researchgate.netnih.gov |
| Electric Arc Furnace (EAF) | Smelting | Variable | 0.0359 µg TEQ/t | researchgate.netnih.gov |
| Converter Steelmaking | Stack Gas | 0.048–0.59 µg/t | 0.66–20.8 ng TEQ/t | researchgate.net |
Note: Emission factors are expressed per tonne (t) of steel produced. TEQ (Toxic Equivalency) is calculated using WHO-2005 toxic equivalency factors.
Accidental and Uncontrolled Fires Involving Materials Containing Brominated Flame Retardants
Uncontrolled combustion, such as in accidental building or vehicle fires, represents a significant source of PBDFs. nih.gov Many materials used in construction, furnishings, and electronics are treated with BFRs to meet fire safety standards. When these materials burn under uncontrolled and often oxygen-deficient conditions, the incomplete combustion of the BFRs can lead to high yields of PBDFs. Polybrominated diphenyl ethers are direct precursors in this process. The presence of synergists like antimony(III) oxide, often used in conjunction with BFRs, can further increase the amount of PBDFs formed during a fire. nih.gov
Secondary Environmental Release Pathways
Secondary environmental release refers to the mobilization of previously deposited or disposed substances. For this compound, significant secondary release pathways include emissions from landfills where BFR-containing waste is deposited and the subsequent leaching and runoff from these and other contaminated sites.
Landfills and informal dumpsites are major reservoirs for products containing brominated flame retardants, such as plastics from electronics, furniture foam, and construction materials. Over time, and under various environmental conditions, the BFRs within these discarded products can be transformed into PBDD/Fs. The open burning of waste, which can occur in poorly managed dumpsites, provides the high temperatures necessary for the formation of PBDD/Fs from BFR precursors. sgisco.com
Even in engineered landfills, the potential for emissions exists. Fires can occur, leading to the thermal conversion of BFRs to PBDD/Fs. Furthermore, the degradation of the waste matrix can expose BFRs, which can then be volatilized or carried in dust particles and released into the atmosphere. Studies have shown that soil and air surrounding such sites can be contaminated with these toxic compounds. For instance, severe PBDD/F pollution has been documented in the air around electronic waste (e-waste) dismantling areas, which are often associated with dumpsites. researchgate.net While specific data for the 1,2,3,6,8-PentaBDF isomer is limited, the general presence of PBDD/Fs in these environments indicates a high potential for its release.
Industrial sites, particularly those involved in the production or processing of BFRs or the recycling of BFR-containing materials like e-waste, are significant sources of PBDD/Fs. Spills, improper storage of waste, and the disposal of industrial sludge can contaminate soil and water. Rainwater and surface water can then leach these compounds from the contaminated soil and carry them into surrounding water bodies through runoff.
The contamination of soil and sediment near e-waste recycling facilities is a well-documented phenomenon. nih.govresearchgate.net These sites often handle large quantities of plastics containing BFRs, which can be a direct source of PBDD/F contamination. Research has revealed the presence of various PBDD/F congeners in soil, workshop dust, and electronic shredder residue at such facilities. nih.gov The concentrations of PBDD/Fs in these areas are often significantly higher than in other environments.
Due to a lack of specific monitoring data for this compound, the following table presents concentrations of other 2,3,7,8-substituted PBDD/F congeners found in environmental samples from an e-waste recycling site. This data is illustrative of the potential for various PBDD/F isomers to be present in such contaminated areas.
Table 1: Concentrations of Selected PBDD/F Congeners in Environmental Samples from an E-waste Recycling Facility
| Congener | Soil (pg/g dw) | Workshop-Floor Dust (pg/g dw) | Electronic Shredder Residue (pg/g dw) | Leaves (pg/g dw) |
| 2,3,7,8-TeBDF | 11 - 1,250 | 1,480 | 25 - 6,340 | 11 - 104 |
| 1,2,3,7,8-PeBDF | 10 - 2,500 | 2,750 | 38 - 10,700 | 12 - 192 |
| 2,3,4,7,8-PeBDF | 32 - 7,920 | 8,980 | 118 - 29,100 | 38 - 502 |
| 1,2,3,4,7,8-HxBDF | 16 - 3,960 | 4,500 | 60 - 15,100 | 19 - 251 |
| 1,2,3,6,7,8-HxBDF | 11 - 2,750 | 3,120 | 42 - 10,500 | 13 - 175 |
Source: Adapted from Ma et al., 2009. nih.gov Note: "dw" denotes dry weight. The data represents a range of concentrations found across multiple samples.
The presence of these related pentabromodibenzofuran congeners in high concentrations at industrial and waste sites underscores the likelihood of this compound also being released through these secondary pathways.
Environmental Fate and Transport of 1,2,3,6,8 Pentabromo Dibenzofuran
Inter-compartmental Exchange Processes
The movement of 1,2,3,6,8-Pentabromo-dibenzofuran between air, water, soil, and sediment is a key aspect of its environmental persistence. These exchange processes are driven by the compound's physical and chemical properties.
Air-Water Exchange Dynamics (Volatilization, Absorption)
The exchange of a chemical between the atmosphere and a body of water is determined by its Henry's Law constant. This value indicates the tendency of a compound to partition between the two phases. For this compound, the estimated Henry's Law constant is approximately 5.0 x 10⁻⁶ atm·m³/mol, based on its chlorinated analog nih.gov. This value suggests that the compound is expected to volatilize from water surfaces nih.govusgs.gov.
The process of volatilization is often described by the two-film model, which considers the mass transfer across thin, stagnant layers of air and water at the interface usgs.gov. Despite its very low vapor pressure, the extremely low water solubility of this compound drives the partitioning from the aqueous phase to the gas phase. Conversely, absorption from the atmosphere into water (wet deposition) also occurs, but the net flux for many similar halogenated dioxins and furans is often from water to air nih.gov.
Air-Soil/Vegetation Exchange and Deposition
The primary pathway for the entry of this compound into terrestrial ecosystems is through atmospheric deposition. Due to its low vapor pressure, it exists in the atmosphere predominantly adsorbed to particulate matter. This particle-bound transport facilitates its removal from the atmosphere via wet and dry deposition onto soil and vegetation surfaces.
The exchange between air and soil is governed by the soil-air partition coefficient (Kₛₐ) dss.go.th. Temperature plays a critical role in this dynamic; lower temperatures favor partitioning from the air to the soil, a phenomenon that contributes to the "cold condensation" hypothesis, where semi-volatile organic compounds are transported from warmer to cooler regions of the globe dss.go.th. Fugacity models for related polychlorinated dibenzofurans (PCDFs) often show the highest chemical potential in the air, indicating that the atmosphere acts as a primary source for contamination of other environmental media like soil nih.govresearchgate.net. For vegetation, direct deposition of contaminated air particles onto leaf surfaces is a significant contamination pathway, particularly for leafy vegetables clu-in.org.
Water-Sediment Partitioning and Burial
Once in an aquatic system, the fate of this compound is overwhelmingly dictated by its hydrophobic and lipophilic nature. This is quantified by its very high octanol-water partition coefficient (log Kₒw ≈ 7.4) and, consequently, a high organic carbon-water partition coefficient (log Kₒc ≈ 6.9) chemeo.comdss.go.th. These values indicate a very strong tendency to sorb to organic matter.
This strong affinity for organic carbon means the compound will partition from the water column and adsorb to suspended particulate matter, which eventually settles out. As a result, bottom sediments become the primary sink for pentabromodibenzofurans in aquatic environments clu-in.org. The process is described by equilibrium partitioning (EqP) theory, which holds that a nonionic chemical partitions between sediment organic carbon, interstitial (pore) water, and benthic organisms clu-in.org. Over time, contaminated sediments can be buried by newer, cleaner layers, effectively sequestering the compound from the biologically active zone. However, bioturbation and other sediment-disturbing events can reintroduce buried contaminants to the water column.
Soil-Plant Uptake and Translocation (Physical Transport)
The uptake of this compound from soil by plants involves several physical transport mechanisms. The compound's high lipophilicity (high log Kₒw) strongly influences its interaction with plant tissues clu-in.org.
Root uptake is a primary pathway. Research on similar hydrophobic compounds shows a positive correlation between log Kₒw and accumulation in plant roots; the chemical tends to adsorb to the root surface and partition into the lipid-rich tissues of the root cells clu-in.org. However, translocation from the roots to the aerial parts of the plant (stems and leaves) is often limited for compounds with very high log Kₒw values, as they can be strongly sequestered within the root system.
For leafy plants, a more significant contamination route is often the direct atmospheric deposition of particle-bound this compound onto the leaves and subsequent absorption through the cuticle clu-in.org. Root vegetables, conversely, are more influenced by direct uptake from contaminated soil and water clu-in.org.
Abiotic Transformation Pathways
Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For persistent organic pollutants like this compound, these pathways are critical for its eventual removal from the environment.
Photodegradation Mechanisms (Direct and Indirect Photolysis in Air, Water, and on Surfaces)
Photodegradation, or photolysis, is a key abiotic transformation process for polybrominated dibenzofurans. PBDFs are generally considered more susceptible to UV degradation than their chlorinated counterparts. This degradation can occur through two primary mechanisms:
Direct Photolysis: This occurs when the this compound molecule directly absorbs photons of light, primarily in the UV spectrum of sunlight. This absorption elevates the molecule to an excited state, which can lead to the cleavage of chemical bonds, most notably the carbon-bromine (C-Br) bonds. This process of reductive debromination, where a bromine atom is replaced by a hydrogen atom, leads to the formation of less-brominated, and often less toxic, dibenzofuran (B1670420) congeners.
Indirect Photolysis: This process is mediated by other light-absorbing substances in the environment, known as photosensitizers. In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can absorb sunlight and transfer the energy to the PBDF molecule or generate reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that then react with and degrade the compound. Similarly, on soil or sediment surfaces, minerals and other organic materials can act as photosensitizers. The presence of bromine atoms can influence the excited triplet state of the molecule, which is important in photosensitized reactions researchgate.net. For related chlorinated compounds, studies have confirmed that photolytic transformation is a significant degradation pathway in natural water cdc.gov.
Abiotic Hydrolysis and Solvolysis
Polybrominated dibenzofurans, as a class, are known for their persistence in the environment. While hydrolysis can be a degradation pathway for some organic compounds, the strong C-Br bonds in aromatic systems like dibenzofurans are generally resistant to cleavage by water. Solvolysis, the reaction with a solvent, would similarly be a minor degradation pathway in most environmental compartments. It is important to note that under specific conditions, such as in the presence of strong nucleophiles or under extreme pH, the rate of these reactions could be enhanced, but such conditions are not typical of the general environment.
Thermal Degradation and Stability in Environmental Matrices
Polybrominated dibenzofurans, including congeners like this compound, are known to be formed as unintentional byproducts during the thermal degradation of brominated flame retardants (BFRs) and in various industrial and combustion processes. acs.orgosti.govnih.gov Their thermal stability is a critical factor in their environmental persistence and formation.
Studies on the thermolysis of various polybrominated diphenyl ether (PBDE) flame retardants have shown that PBDFs are significant thermal reaction products. acs.orgosti.govnih.gov The formation and degradation of PBDFs are highly dependent on the temperature and the specific environmental matrix.
Table 1: General Thermal Behavior of Polybrominated Dibenzofurans (PBDFs)
| Process | Temperature Range (°C) | Observations |
| Formation from BFRs | 300 - 800 | Formation of various PBDF congeners from the thermal degradation of brominated flame retardants. acs.orgosti.gov |
| Decomposition | > 600 | Decomposition of PBDFs can occur at higher temperatures, though they are generally more stable than their precursors. |
In environmental matrices such as soil and sediment, the thermal stability of this compound contributes to its long-term persistence. In the absence of high temperatures, degradation through thermal processes is negligible.
Biotransformation Pathways (Focusing on degradation of the compound itself)
The biotransformation of this compound is a key process influencing its environmental persistence. While specific studies on this particular congener are scarce, research on the microbial degradation of the parent compound, dibenzofuran, and other halogenated analogues provides insights into potential pathways.
Under anaerobic conditions, reductive debromination is a plausible and significant degradation pathway for highly brominated compounds like this compound. In this process, microorganisms utilize the brominated compound as an electron acceptor, leading to the sequential removal of bromine atoms. This process is critical as it can reduce the toxicity of the compound and increase its susceptibility to further degradation.
While specific studies on the reductive debromination of this compound are not available, research on other polybrominated and polychlorinated aromatic compounds has demonstrated the feasibility of this pathway in various anaerobic environments, such as sediments and contaminated soils. The rate and extent of reductive debromination are influenced by factors such as the availability of electron donors, the microbial community present, and the specific substitution pattern of the congener.
Aerobic microbial degradation of dibenzofuran and some of its chlorinated derivatives has been documented. researchgate.netnih.gov These pathways typically involve dioxygenase enzymes that initiate the breakdown of the aromatic structure. researchgate.netresearchgate.net The initial attack by dioxygenases can occur at different positions on the dibenzofuran molecule, leading to the formation of hydroxylated intermediates. These intermediates can then undergo ring cleavage and further degradation.
For this compound, the high degree of bromination may hinder the initial enzymatic attack by aerobic microorganisms. The presence of multiple bromine atoms can sterically hinder the enzyme's access to the aromatic rings and also electronically deactivate the molecule, making it less susceptible to oxidative degradation. However, it is possible that some specialized microorganisms, potentially through co-metabolism, could initiate the aerobic transformation of this compound, likely at a slow rate.
From an environmental remediation standpoint, the use of specific enzymes or enzyme systems holds promise for the degradation of persistent pollutants like this compound. Research has focused on enzymes such as dioxygenases, peroxidases, and cytochrome P450 monooxygenases for their potential to transform halogenated aromatic compounds. nih.gov
Table 2: Potential Enzymatic Systems for the Bioremediation of Polyhalogenated Dibenzofurans
| Enzyme Class | Potential Mechanism | Relevance for this compound |
| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring, leading to ring cleavage. researchgate.net | The high level of bromination may pose a challenge for currently known dioxygenases. |
| Lignin Peroxidases | Generation of highly reactive radicals that can non-specifically attack the aromatic structure. | May be effective due to their non-specific nature, but efficiency needs to be evaluated. |
| Cytochrome P450 | Monooxygenation reactions that can lead to hydroxylation and subsequent degradation. nih.gov | Potential for transformation, but substrate specificity and reaction rates for this congener are unknown. |
| Dehalogenases | Catalyze the removal of halogen atoms. | Crucial for detoxification and initiating further degradation. |
The application of these enzymatic systems for the remediation of sites contaminated with this compound is still in the research and development phase. Challenges include enzyme stability, delivery to the contaminated matrix, and the potential formation of toxic intermediates.
Long-Range Environmental Transport Potential
As a member of the polybrominated dibenzofuran family, this compound is expected to possess properties that favor long-range environmental transport. These properties include persistence in the environment, potential for bioaccumulation, and semi-volatility, which allows for atmospheric transport.
PBDFs can be transported over long distances through atmospheric currents, either in the gas phase or adsorbed to airborne particulate matter. nih.gov Once transported to remote regions like the Arctic, they can be deposited and accumulate in various environmental compartments, including soil, water, and biota. The predominance of lower-brominated PBDEs and lower-chlorinated PCBs in remote areas suggests that long-range atmospheric transport is a significant distribution mechanism for these types of compounds. nih.gov
Atmospheric Transport Modeling and Observational Evidence
Atmospheric transport represents a primary pathway for the global distribution of semi-volatile organic compounds like this compound. These compounds can be released into the atmosphere from various sources, including industrial processes and the incineration of waste containing brominated flame retardants. Once in the atmosphere, they can exist in either the gas phase or be adsorbed onto airborne particulate matter.
Modeling Approaches: Chemical transport models are instrumental in simulating the long-range movement of these pollutants. These models integrate data on:
Emission sources: Identifying and quantifying the release of the compound.
Atmospheric conditions: Wind patterns, temperature, and precipitation.
Chemical and physical properties: Vapor pressure, solubility, and partition coefficients of the compound.
These models help in reconstructing time-dependent, three-dimensional concentration fields, along with their sources and sinks. For persistent organic pollutants, these models have demonstrated the potential for transport over thousands of kilometers, leading to their presence in remote environments far from their original sources nih.govcopernicus.orgcopernicus.org.
Observational Evidence: While specific observational data for this compound in the atmosphere is limited, studies on the broader class of PBDD/Fs have confirmed their presence in ambient air, even in remote locations. Monitoring studies are essential for validating the outputs of atmospheric transport models. For instance, long-term monitoring at background stations has been used to track the atmospheric concentrations of related polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), with results indicating significant contributions from long-range transport events mdpi.com. The presence of various PBDD/F congeners in air samples underscores the importance of the atmosphere as a transport medium epa.gov.
Oceanic Currents and Large-Scale Aquatic Dispersal
Once deposited from the atmosphere into aquatic environments, this compound can undergo large-scale dispersal facilitated by oceanic currents. Its low water solubility and high octanol-water partition coefficient (log Kow) mean that it will preferentially adsorb to suspended particulate matter and sediment.
The movement of this compound within aquatic systems is governed by:
Sediment transport: Resuspension and deposition of contaminated sediments can move the pollutant across vast distances.
Oceanic circulation: Large-scale currents can transport both dissolved and particle-bound compounds.
Studies on related compounds have shown that riverine outflows can be significant sources of contamination to coastal and marine sediments researchgate.net. The subsequent distribution of these contaminants is then influenced by the prevailing current systems. The presence of PBDD/Fs has been detected in marine sediments, indicating the role of aquatic pathways in their dispersal nih.gov.
Secondary Emission and Re-volatilization from Environmental Sinks
Environmental compartments such as soil, sediment, and water bodies can act as long-term reservoirs or "sinks" for this compound. However, these sinks are not always permanent. Through processes of secondary emission and re-volatilization, these stored pollutants can be re-released into the atmosphere, contributing to their long-term persistence and global cycling.
This re-volatilization is influenced by:
Temperature: Higher temperatures increase the vapor pressure of the compound, favoring its transition from soil or water into the air.
Soil and sediment properties: Organic matter content and soil moisture can affect the binding of the compound and its subsequent release.
Air-water and air-soil exchange dynamics: The concentration gradient between the environmental compartment and the overlying air drives the direction of flux.
This process of deposition and subsequent re-volatilization, often referred to as the "grasshopper effect," is a key mechanism in the transport of persistent organic pollutants to colder regions like the Arctic.
Environmental Partitioning and Mass Balance Modeling
Fugacity-Based Models for Multi-Compartment Environmental Systems
Fugacity models are a powerful tool for predicting the environmental distribution of chemicals. Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase. At equilibrium, the fugacity of a chemical is uniform across all phases.
These models are built on the principle of mass balance and use the concept of fugacity to describe the partitioning and transport of a chemical in a defined multi-compartment environment. There are different levels of fugacity models, with increasing complexity ulisboa.pt:
Level I: Calculates the equilibrium distribution of a fixed amount of chemical in a closed system.
Level II: Includes advective transport and reaction processes at steady state.
Level III: Considers a non-equilibrium, steady-state system with continuous emissions.
Level IV: Describes a non-equilibrium, non-steady-state (dynamic) system.
Fugacity models have been widely applied to predict the fate of various persistent organic pollutants, providing insights into their likely environmental distribution researchgate.netresearchgate.net.
Below is a hypothetical Level I fugacity calculation for a pentabromodibenzofuran to illustrate its environmental partitioning.
| Environmental Compartment | Volume (m³) | Fugacity Capacity (Z-value) (mol/m³·Pa) | Amount (mol) | Percentage (%) |
| Air | 6.0 x 10¹⁰ | 4.0 x 10⁻⁴ | 2.4 x 10⁷ | 0.23 |
| Water | 7.0 x 10⁹ | 2.0 x 10⁻¹ | 1.4 x 10⁹ | 13.38 |
| Soil | 4.5 x 10⁷ | 5.0 x 10² | 2.25 x 10¹⁰ | 21.50 |
| Sediment | 2.1 x 10⁷ | 8.0 x 10² | 1.68 x 10¹⁰ | 16.06 |
| Biota | 7.0 | 1.5 x 10³ | 1.05 x 10⁴ | <0.01 |
Note: The values in this table are illustrative for a generic pentabromodibenzofuran and are not specific to the 1,2,3,6,8- congener due to a lack of available data.
Dynamic Models for Predicting Environmental Concentrations Over Time
Dynamic environmental models, such as Level IV fugacity models, are used to simulate the changes in concentrations of a chemical in different environmental compartments over time nih.govutwente.nlrobertcostanza.comresearchgate.net. These models can account for time-varying emissions, changes in environmental conditions, and the rates of transport and transformation processes.
Dynamic models are particularly useful for:
Predicting future concentrations: Based on different emission scenarios.
Understanding the response time of the environment: How long it takes for concentrations to decrease after emissions are reduced.
Assessing the long-term fate and persistence: Simulating the behavior of the chemical over extended periods.
For persistent compounds like PBDD/Fs, dynamic models have been used to study their long-term environmental fate and to understand the time trends observed in monitoring data nih.gov.
Evaluation of Environmental Persistence and Half-Lives based on Modeled Processes
The environmental persistence of a chemical is often characterized by its half-life in different environmental media. The half-life is the time it takes for the concentration of a substance to be reduced by half. For persistent organic pollutants, these half-lives can be very long.
Modeled processes within dynamic and fugacity models can be used to estimate these half-lives by considering the rates of all relevant removal processes, including:
Photodegradation: Breakdown by sunlight, primarily in the atmosphere and surface waters.
Biodegradation: Breakdown by microorganisms in soil, sediment, and water.
Advective outflow: Removal from the defined model environment by air or water currents.
The table below presents estimated half-lives for related PBDD/F and PCDD/F congeners in different environmental compartments.
| Compound Class | Compartment | Estimated Half-Life |
| PBDD/Fs | Water | > 2 months |
| PBDD/Fs | Soil | > 6 months |
| PCDD/Fs | Soil | 10-12 years (for 2,3,7,8-TCDD) |
Data is for the general class of compounds or specific congeners as noted, due to the absence of data for this compound. inchem.orgiaeg.com
The high persistence of these compounds, coupled with their potential for long-range transport and bioaccumulation, underscores the environmental concern associated with their release.
Analytical Methodologies for Detection and Quantification of 1,2,3,6,8 Pentabromo Dibenzofuran
Sample Collection and Preservation Strategies
The initial and one of the most critical steps in the analytical process is the collection of a representative sample and its preservation to maintain integrity until analysis. nih.gov Improper handling can lead to contamination or degradation of the target analyte, resulting in inaccurate data.
Matrix-Specific Collection Protocols (Air, Water, Soil, Sediment, Biota)
The protocol for sample collection varies significantly depending on the environmental matrix being investigated.
Air: Air sampling for semi-volatile organic compounds like 1,2,3,6,8-Pentabromo-dibenzofuran typically involves high-volume air samplers. These devices draw a large volume of air through a filter, often a glass fiber filter (GFF), to capture particulate-bound compounds, followed by a sorbent cartridge, commonly containing polyurethane foam (PUF) or a combination of PUF and XAD-2 resin, to trap gas-phase compounds. The choice of sorbent and sampling duration depends on the expected concentration and the specific objectives of the study.
Water: Water samples are generally collected in pre-cleaned amber glass bottles to prevent photodegradation of the analytes. nih.gov Depending on the analytical method, large volumes (often several liters) may be required. Collection can be done by grab sampling for surface water or using specialized samplers for different water depths. It is crucial to minimize headspace in the collection bottle to reduce volatilization losses. rsc.org
Soil and Sediment: Surface soil and sediment samples are typically collected using stainless steel scoops or corers to avoid contamination. The top layer (e.g., 0-5 cm) is often of primary interest for atmospheric deposition studies. For deeper contamination, core samples are taken and can be sectioned to analyze different depth profiles. Samples are usually wrapped in aluminum foil or placed in glass jars.
Biota: The collection of biological samples, such as fish or marine mammals, requires specific procedures to obtain the tissue of interest (e.g., muscle, liver, blubber). ncert.nic.in Samples should be collected as quickly as possible after the organism's death to minimize post-mortem degradation. tiaft.org Tools used for dissection must be thoroughly cleaned to prevent cross-contamination. Samples are typically wrapped in aluminum foil and sealed in plastic bags. tiaft.org
Sample Storage Conditions and Stability Considerations
Proper storage is essential to prevent the degradation or loss of this compound in the collected samples.
Temperature: In general, all sample types should be cooled as soon as possible after collection. For short-term storage and transport, samples are typically kept at around 4°C. tiaft.orgnih.gov For long-term storage, freezing at -20°C or even lower temperatures is recommended to halt biological and chemical degradation processes. researchgate.netresearchgate.net Studies have shown that storing samples at 21°C or 35°C leads to less stability. researchgate.net The stability of the analyte can vary, but for many persistent organic pollutants, storage at -20°C can preserve the sample integrity for extended periods. researchgate.net
Light: Polybrominated compounds can be susceptible to photodegradation. nih.gov Therefore, it is crucial to store all samples and extracts in the dark, typically by using amber glass containers or by wrapping containers in aluminum foil. nih.govrsc.org
Preservatives: For water samples, the addition of a preservative may be necessary to inhibit microbial activity. However, the choice of preservative must be carefully considered to avoid interference with the analysis of the target compounds. For many organic analyses, preservatives are avoided, and preservation is achieved through immediate cooling and prompt extraction.
Holding Times: The maximum time a sample can be stored before analysis without significant changes in analyte concentration is known as the holding time. rsc.org While literature provides general guidance, it is best practice for laboratories to establish their own holding time data based on stability studies for the specific analytes and matrices they work with. rsc.org For some hormones in soil, it is recommended to analyze them within 30 days of sampling. researchgate.net
Sample Preparation and Extraction Techniques
Once in the laboratory, the samples undergo a series of preparation steps to isolate this compound from the complex sample matrix and remove interfering compounds.
Extraction Methods
The goal of extraction is to efficiently transfer the target analyte from the sample matrix into a solvent. Several techniques are commonly employed:
Soxhlet Extraction: This is a classic and robust method for extracting organic compounds from solid samples like soil, sediment, and biota. The sample is placed in a thimble and continuously extracted with a cycling solvent (e.g., a mixture of hexane (B92381) and dichloromethane) over several hours. While effective, it is time-consuming and requires large volumes of solvent. thermofisher.comresearchgate.net
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This modern technique uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples much faster and with significantly less solvent than Soxhlet extraction. thermofisher.comdioxin20xx.orgthermofisher.comresearchgate.net The conditions (solvent, temperature, pressure, and extraction time) are optimized for the specific analytes and matrix. Studies have shown that ASE can provide extraction efficiencies comparable to or even better than Soxhlet extraction. dioxin20xx.orgresearchgate.net
Solid-Phase Extraction (SPE): SPE is commonly used for extracting analytes from liquid samples like water. The water sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the organic compounds. The analytes are then eluted from the cartridge with a small volume of an organic solvent.
The choice of extraction method depends on the sample matrix, the properties of the analyte, and the available instrumentation.
| Extraction Method | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous extraction of a solid sample with a cycling solvent. researchgate.net | Robust, well-established method. | Time-consuming, large solvent consumption. thermofisher.com |
| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. researchgate.netdioxin20xx.org | Fast, reduced solvent use, automated. thermofisher.comthermofisher.com | High initial instrument cost. |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a liquid sample and a solid sorbent. nih.gov | Low solvent use, can be automated. | Can be prone to clogging with high-particulate samples. |
Cleanup Procedures for Matrix Interference Removal
Crude extracts from environmental samples contain a multitude of co-extracted substances (e.g., lipids, pigments) that can interfere with the final analysis. Therefore, a cleanup step is essential.
Multi-Layer Silica (B1680970) Gel Chromatography: This is a common cleanup technique where the extract is passed through a column packed with different layers of silica gel, some of which are modified with sulfuric acid or sodium hydroxide. researchgate.net These modified layers help to remove lipids and other interfering compounds.
Activated Carbon Chromatography: Activated carbon is highly effective at retaining planar molecules like dibenzofurans. researchgate.netresearchgate.net The extract is passed through a column containing activated carbon dispersed on a support like silica gel. glsciences.com While other compounds are washed off, the planar analytes are retained and then back-eluted with a strong solvent like toluene. This method is particularly useful for separating PBDFs from non-planar compounds like polychlorinated biphenyls (PCBs). researchgate.net
Florisil (B1214189) Chromatography: Florisil (a magnesium silicate) is another adsorbent used for cleanup. It can be used to separate different classes of compounds based on their polarity. For instance, it can be effective in separating PBDFs from polybrominated diphenyl ethers (PBDEs). researchgate.net
Often, a combination of these cleanup techniques is used to achieve the necessary purity of the final extract for instrumental analysis. researchgate.net
Isomer-Specific Fractionation and Enrichment
For the analysis of specific congeners like this compound, it is often necessary to separate it from other PBDD/F isomers. This is typically achieved during the cleanup process and through high-resolution chromatography during the final analysis.
Carbon Column Chromatography: As mentioned earlier, activated carbon columns can provide some degree of isomer-specific fractionation. The elution is carefully controlled to separate different groups of congeners. Two-layer carbon cartridges with different adsorption strengths can improve the fractionation of di-ortho, mono-ortho, and non-ortho substituted compounds. glsciences.com
High-Resolution Gas Chromatography (HRGC): The final separation of individual congeners is accomplished using HRGC coupled with a high-resolution mass spectrometer (HRMS). researchgate.net The use of specific capillary columns (e.g., DB-5ms) with optimized temperature programs allows for the separation of many PBDD/F isomers, enabling the identification and quantification of this compound. The analysis of PBDD/Fs requires complex sample preparation and highly sensitive and selective instrumentation to meet stringent data quality objectives. researchgate.net
The combination of these sophisticated analytical methodologies allows for the reliable determination of this compound in various environmental matrices, which is essential for assessing its distribution, fate, and potential impact.
Chromatographic Separation Techniques
The separation of 1,2,3,6,8-PeBDF from other PBDF congeners and interfering compounds is a critical step in its analysis. Gas chromatography is the premier technique for this purpose, offering the high resolving power necessary to separate complex isomer mixtures.
The choice of the gas chromatography (GC) column is paramount for the successful separation of PBDF isomers. The separation is influenced by the column's stationary phase, internal diameter, film thickness, and length. drawellanalytical.comsigmaaldrich.com
For PBDFs, including pentabrominated congeners, non-polar columns are often the starting point for method development. sigmaaldrich.com These columns, typically featuring a stationary phase of 5% diphenyl / 95% dimethylpolysiloxane, separate analytes primarily based on their boiling points. sigmaaldrich.com However, to achieve separation of isomers with very similar boiling points, more polar columns or a combination of columns with different polarities are often necessary. nih.gov
A critical consideration for analyzing brominated compounds like 1,2,3,6,8-PeBDF is their thermal lability. researchgate.net To minimize thermal degradation within the GC system, shorter columns (e.g., 10-15 meters) with a thin stationary phase film (e.g., 0.10 µm) are preferred. nih.gov This configuration helps to reduce the elution temperature of the analytes and their residence time at high temperatures. nih.gov Optimization of the GC oven temperature program is also crucial. A typical program starts at a moderate temperature, followed by a ramp to a higher temperature to elute the less volatile, highly brominated congeners. researchgate.net Large-volume injection techniques, such as programmed-temperature vaporization (PTV), can be optimized to enhance sensitivity while managing the thermal stress on the analytes. nih.govresearchgate.net
Table 1: Representative GC Column Characteristics for PBDF Analysis
| Parameter | Specification | Rationale for PBDF Analysis |
| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms) | General-purpose non-polar phase, separates based on boiling point. Good starting point for complex mixtures. sigmaaldrich.comnih.gov |
| Mid-polarity phases (e.g., containing cyanopropyl) | Increases selectivity for isomers based on dipole moment differences. nih.gov | |
| Column Length | 10 - 30 meters | Shorter columns are preferred to minimize thermal degradation of brominated compounds. drawellanalytical.comnih.gov |
| Internal Diameter (ID) | 0.18 - 0.25 mm | Narrower ID increases efficiency and resolution. sigmaaldrich.com |
| Film Thickness | 0.10 - 0.25 µm | Thinner films reduce elution temperatures and analysis time, which is critical for thermally sensitive analytes. nih.gov |
This table presents typical specifications. The optimal column choice depends on the specific sample matrix and analytical goals.
High-Resolution Gas Chromatography (HRGC), utilizing narrow-bore capillary columns, is the standard for separating the complex mixtures of dioxin and furan (B31954) isomers. shimadzu.commdpi.com The primary goal is to achieve baseline separation of the target analyte, 1,2,3,6,8-PeBDF, from other pentabromo-dibenzofuran isomers and any other co-contaminants that could interfere with its quantification.
While specific retention time data for 1,2,3,6,8-PeBDF is not widely published, studies on chlorinated analogs demonstrate the principle. Different stationary phases exhibit varying selectivities towards isomers. For instance, a DB-5ms column might co-elute certain isomers, while a more polar column like a DB-225 or a phase with different selectivity like SP-2331 can resolve them. nih.gov Achieving baseline separation is crucial for accurate quantification, especially when distinguishing between toxic and less-toxic congeners.
For exceptionally complex samples, such as those from industrial sources or environmental matrices with diverse contamination, one-dimensional HRGC may not provide sufficient resolving power. In these cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity. nih.govwaters.com
In a GCxGC system, two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second) are coupled via a modulator. waters.com The modulator traps fractions of the effluent from the first column and re-injects them onto the second column. waters.com This process creates a two-dimensional chromatogram where compounds are separated based on two different chemical properties (e.g., volatility and polarity), dramatically increasing peak capacity and resolving co-eluting compounds. youtube.com This technique has been successfully applied to the analysis of polybrominated diphenyl ethers (PBDEs) and is a powerful tool for resolving PBDFs from complex matrix interferences. nih.gov
Table 2: Illustrative GCxGC Column Combinations for Halogenated Compound Analysis
| First Dimension (¹D) Column | Second Dimension (²D) Column | Application Notes |
| Non-polar (e.g., DB-1) | Polar (e.g., 007-65HT) | This "normal phase" setup separates by boiling point in ¹D and polarity in ²D. It has proven effective for separating a wide range of PBDE congeners. nih.gov |
| Non-polar (e.g., Rtx-Dioxin2) | Mid-polar (e.g., Rxi-17SilMS) | This combination has been modeled and applied for the separation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), demonstrating the power of GCxGC for complex isomer sets. researchgate.net |
This table shows examples of column sets used for related compound classes. The optimal combination for 1,2,3,6,8-PeBDF would require specific method development.
While gas chromatography is the primary technique for the analytical separation of PBDF isomers, liquid chromatography (LC) plays a crucial role in sample preparation and cleanup. Complex sample extracts are often subjected to multi-step cleanup procedures that may involve LC to fractionate the sample and isolate the PBDFs from other classes of compounds, such as polychlorinated biphenyls (PCBs) or PBDEs. researchgate.net This pre-separation is vital to reduce matrix effects and prevent interference during the final GC-MS analysis. Techniques using columns with activated carbon or florisil are common. researchgate.net
Mass Spectrometric Detection and Quantification
Following chromatographic separation, mass spectrometry (MS) provides the necessary sensitivity and specificity for the detection and quantification of trace levels of 1,2,3,6,8-PeBDF.
High-resolution mass spectrometry (HRMS) is the definitive technique for the analysis of halogenated dioxins and furans. shimadzu.commdpi.com It is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This capability is essential for distinguishing the target analyte from co-eluting interferences that may have the same nominal mass but a different elemental composition. researchgate.net
For the definitive identification of 1,2,3,6,8-PeBDF, several criteria must be met:
The GC retention time must fall within a specified window of the corresponding 13C-labeled internal standard.
The HRMS must detect the exact masses of the two most abundant ions in the molecular bromine isotope cluster.
The ratio of the intensities of these two isotopic peaks must be within a certain tolerance (e.g., ±15%) of the theoretical ratio. researchgate.net The presence of five bromine atoms in the molecule creates a characteristic and easily recognizable isotopic pattern.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value/Description | Significance |
| Chemical Formula | C₁₂H₃Br₅O | Defines the elemental composition of the molecule. |
| Monoisotopic Mass | 561.60833 Da | The calculated exact mass of the most abundant isotope combination (¹²C₁₂, ¹H₃, ⁷⁹Br₅, ¹⁶O). HRMS must measure a mass very close to this value for positive identification. sisweb.com |
| Isotopic Pattern | Characteristic cluster of peaks due to ⁷⁹Br and ⁸¹Br isotopes. | The relative abundances of the M, M+2, M+4, M+6, M+8, and M+10 ions provide a unique fingerprint for a pentabrominated compound. The ratio between the two most abundant peaks is a key confirmation criterion. |
| Primary Fragmentation | Loss of a bromine atom (M-Br)⁺ and subsequent loss of carbonyl group (M-Br-CO)⁺. | These fragmentation pathways are typical for halogenated dibenzofurans and can be monitored in MS/MS experiments for enhanced selectivity. |
The monoisotopic mass was calculated and not experimentally determined from a specific analysis of 1,2,3,6,8-PeBDF for this article.
Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate quantification of trace organic contaminants, including PBDFs. This technique is considered a primary method of measurement due to its high precision and accuracy. researchgate.net The fundamental principle of IDMS involves spiking the sample with a known quantity of a stable, isotopically-labeled analogue of the target analyte before any extraction or cleanup steps. For the analysis of PBDFs, carbon-13 labeled (¹³C-labeled) standards are typically employed. well-labs.com
This labeled compound, often referred to as an internal standard, behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, any losses of the analyte during sample processing can be precisely corrected for. researchgate.net This approach effectively compensates for matrix effects and variations in recovery, which are common challenges in complex environmental and biological samples. Standard methods for dioxin and furan analysis, such as EPA Method 8290A, rely on this principle for robust quantification. well-labs.comepa.gov
Table 1: Key Features of Isotope Dilution Mass Spectrometry (IDMS) for PBDF Analysis
| Feature | Description | Reference |
| Principle | Addition of a known amount of an isotopically labeled analog of the analyte to the sample prior to analysis. | researchgate.net |
| Internal Standards | Typically ¹³C-labeled congeners of the target PBDFs. | well-labs.com |
| Advantage | Corrects for analyte loss during sample preparation and analysis, and compensates for matrix effects, leading to high accuracy and precision. | researchgate.net |
| Application | Considered the definitive method for quantification of dioxins, furans, and other persistent organic pollutants in regulatory methods. | well-labs.comepa.gov |
| Instrumentation | Requires a mass spectrometer capable of distinguishing between the native and labeled isotopes, typically high-resolution mass spectrometry (HRMS). | well-labs.com |
Electron Ionization (EI) and Chemical Ionization (CI) Modes
Mass spectrometry requires the ionization of neutral molecules before they can be separated and detected. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in gas chromatography-mass spectrometry (GC-MS) for the analysis of PBDFs.
Electron Ionization (EI) is a hard ionization technique and the most common method for the analysis of persistent organic pollutants. nih.govmdpi.com In EI, the sample molecules eluting from the GC column are bombarded with a high-energy beam of electrons (typically 70 eV). This process imparts significant energy to the molecules, causing them to not only ionize (typically forming a radical cation, M⁺˙) but also to fragment in a predictable and reproducible manner. uvic.ca The resulting mass spectrum contains a molecular ion peak and a series of fragment ion peaks that constitute a characteristic "fingerprint" for a specific compound. This fragmentation pattern is highly useful for structural confirmation and identification by comparison with spectral libraries. mdpi.com For PBDFs, characteristic fragments often involve the loss of bromine atoms and carbon monoxide.
Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to EI. uvic.ca In CI, a reagent gas (such as methane (B114726) or ammonia) is first ionized by electrons. These reagent gas ions then react with the analyte molecules through proton or charge transfer, leading to the formation of analyte ions, often protonated molecules ([M+H]⁺) or adduct ions. uvic.ca The lower energy transfer during CI results in a mass spectrum that is often dominated by the molecular ion or pseudo-molecular ion, with very few fragment ions. This can be advantageous when the molecular ion is weak or absent in the EI spectrum, as it provides clear confirmation of the analyte's molecular weight. mdpi.com However, the sensitivity of CI can be lower than EI for some compounds. mdpi.com
Table 2: Comparison of EI and CI for Halogenated Compound Analysis
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Reference |
| Ionization Energy | High (typically 70 eV) | Low (indirect ionization) | mdpi.comuvic.ca |
| Fragmentation | Extensive, produces characteristic fingerprint | Minimal, preserves molecular ion | uvic.ca |
| Primary Use | Structural elucidation and library matching | Molecular weight determination | mdpi.com |
| Molecular Ion Peak | May be weak or absent for some compounds | Typically strong ([M]⁺˙ or [M+H]⁺) | mdpi.com |
| Sensitivity | Generally high, standard method | Can be lower than EI | mdpi.com |
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Structural Elucidation
Tandem mass spectrometry, or MS/MS, is a powerful technique that significantly enhances the selectivity and sensitivity of analysis, particularly for trace contaminants in complex matrices. waters.com It involves two stages of mass analysis, typically using instruments like triple quadrupole (QqQ) or ion trap mass spectrometers. nih.gov
The process begins with the first mass analyzer (MS1) selecting a specific "precursor ion" from the mixture of ions generated by the ionization source. For this compound, this would typically be its molecular ion. The selected precursor ion is then directed into a collision cell, where it is fragmented through collision-induced dissociation (CID) with an inert gas (like argon or nitrogen). The resulting "product ions" are then analyzed by the second mass analyzer (MS2). nih.gov
By monitoring a specific transition from a precursor ion to a product ion (a technique known as Multiple Reaction Monitoring or MRM), a very high degree of selectivity is achieved. waters.com Only molecules that produce that exact precursor ion and then fragment to that specific product ion will be detected. This effectively filters out background noise and chemical interferences that might share the same nominal mass as the analyte, leading to improved signal-to-noise ratios and lower detection limits. waters.comnih.gov This technique is increasingly used as an alternative to traditional magnetic sector HRMS for dioxin and furan analysis. waters.com
Table 3: Example Generic MRM Transitions for PBDF Analysis
| Analyte Class | Precursor Ion (m/z) | Product Ion(s) (m/z) | Description | Reference |
| Tetrabromo-DF | Molecular Ion Cluster | [M-Br]⁺, [M-COBr]⁺ | Loss of a bromine atom; Loss of CO and a bromine atom | waters.com |
| Pentabromo-DF | Molecular Ion Cluster | [M-Br]⁺, [M-COBr]⁺ | Loss of a bromine atom; Loss of CO and a bromine atom | waters.com |
| Hexabromo-DF | Molecular Ion Cluster | [M-Br]⁺, [M-COBr]⁺ | Loss of a bromine atom; Loss of CO and a bromine atom | waters.com |
Emerging and Novel Analytical Approaches
While GC-HRMS remains the reference method, research continues into novel approaches to make the analysis of compounds like this compound faster, more cost-effective, or suitable for different monitoring scenarios.
Passive Sampling Devices for Environmental Monitoring
Passive sampling offers an innovative approach for monitoring the time-weighted average concentrations of hydrophobic organic contaminants like PBDFs in the environment. dtic.mil Unlike traditional grab sampling, which provides a snapshot of contaminant levels at a single point in time, passive samplers are deployed in the environment (e.g., in water, sediment, or air) for extended periods (days to weeks). dtic.milaaqr.org
These devices function by accumulating contaminants from the surrounding medium into a receiving phase, often a polymer like polyethylene (B3416737) or a sorbent like semipermeable membrane devices (SPMDs). The amount of analyte accumulated over time is proportional to its concentration in the environment. This approach is particularly valuable for assessing the bioavailable fraction of a contaminant, which is the portion that can be taken up by living organisms. The development of multi-purpose passive samplers allows for the collection of data on various contaminants, including PBDD/Fs, simultaneously. dtic.mil
Hyphenated Techniques and Automation in Analysis
The core analytical methodology for PBDFs is a hyphenated technique: Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Advances in this area focus on improving separation efficiency and automating the complex sample preparation process. The use of advanced capillary GC columns is crucial for separating the numerous PBDF isomers from each other and from other interfering compounds. well-labs.com
To handle the laborious and time-consuming cleanup of sample extracts, automated systems have been developed. These systems, such as the FMS Power-Prep™, integrate multiple cleanup steps into a single, automated process. uea.ac.uk An extract can be automatically passed through a sequence of chromatographic columns, such as multi-layer silica, alumina, and activated carbon, to remove interfering co-extractives. uea.ac.uk This automation not only increases sample throughput but also improves the precision and reproducibility of the results by minimizing manual handling and potential for error.
Immunochemical or Biosensor-Based Screening Methods
Biosensors and immunochemical methods represent a promising frontier for the rapid and cost-effective screening of brominated flame retardants and related compounds. frontiersin.org These methods utilize biological recognition elements, such as antibodies, enzymes, or cellular receptors, that specifically bind to the target analytes. nih.gov This binding event is converted into a measurable signal (e.g., optical or electrical) by a transducer. nih.gov
The primary advantage of biosensors is their potential for rapid, on-site, or high-throughput screening of a large number of samples, which is not feasible with conventional, time-consuming chromatographic methods. frontiersin.org While much of the development has focused on major BFRs like PBDEs, the principles are applicable to other classes, including PBDFs. For dioxin-like compounds, cell-based bioassays like the Chemical Activated Luciferase Gene Expression (CALUX) method are used to measure the total toxic equivalent (TEQ) of a sample by quantifying the activation of the aryl hydrocarbon (Ah) receptor. nih.gov It is important to note that these are generally considered screening tools; positive results typically require confirmation using a more definitive technique like GC-MS. frontiersin.org
Quality Assurance and Quality Control (QA/QC) in Analytical Studies
Robust Quality Assurance (QA) and Quality Control (QC) measures are fundamental to ensuring the reliability and accuracy of analytical data for 1,2,3,6,8-pentabromodibenzofuran. These measures encompass a range of procedures designed to monitor and validate the entire analytical process, from sample collection to final data reporting. The U.S. Environmental Protection Agency (EPA) outlines a systematic planning process known as the Data Quality Objectives (DQO) Process to ensure data of known quality is obtained. epa.gov
Calibration Procedures and Linearity Assessment
Calibration is the process of establishing a relationship between the analytical instrument's response and the concentration of the analyte. cap.org For quantitative analysis of 1,2,3,6,8-pentabromodibenzofuran, a calibration curve is generated using a series of standard solutions with known concentrations.
Linearity confirms that this relationship is a straight line over the expected concentration range of the samples. cap.org According to the Clinical and Laboratory Standards Institute (CLSI), a quantitative analytical method is considered linear if there is a mathematically verified straight-line relationship between the observed values and the true concentrations of the analyte. cap.org
Key aspects of calibration and linearity assessment include:
Analytical Measurement Range (AMR): This is the range of analyte concentrations that a method can directly measure without dilution or other pretreatments. youtube.com
Calibration Verification: This process verifies the continued accuracy of the test system. cap.org It is typically required at regular intervals (e.g., every six months) or when significant changes occur, such as a new lot of reagents. youtube.com
Materials for Calibration Verification: Laboratories may use calibrators, control materials that span the AMR, or proficiency testing materials with appropriate target values. cap.orgyoutube.com
A typical linearity experiment involves analyzing a minimum of three samples (near the lower limit, a midpoint, and near the upper limit of the AMR) in duplicate. youtube.com
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the performance of an analytical method at low concentrations. europa.eu
Limit of Detection (LOD): The LOD is the lowest concentration of 1,2,3,6,8-pentabromodibenzofuran in a sample that can be reliably detected, but not necessarily quantified with accuracy and precision, under the specified test conditions. researchgate.net
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. researchgate.net The LOQ can be equivalent to the LOD or at a higher concentration, but never lower. nih.gov
Several methods can be used to estimate the LOD and LOQ, including:
Visual Evaluation: Based on the visual inspection of chromatograms. sepscience.com
Signal-to-Noise Ratio: The LOD often corresponds to a signal-to-noise ratio of 3:1, while the LOQ is typically set at 10:1. researchgate.netsepscience.com
Calibration Curve Method: The LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com The International Council for Harmonisation (ICH) provides the following formulas:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com
It is important to note that LODs and LOQs can vary depending on the sample matrix. europa.eu
Inter-laboratory Comparison Studies and Proficiency Testing
Inter-laboratory comparison studies and proficiency testing (PT) are essential components of external quality assurance for laboratories analyzing 1,2,3,6,8-pentabromodibenzofuran. bam.de These studies allow for the external validation of a laboratory's measurement processes by comparing its results with those of other laboratories. isobudgets.com
Inter-laboratory Comparison (ILC): In an ILC, two or more laboratories test the same or similar samples according to predetermined conditions. isobudgets.com ILCs can be used to validate analytical methods, characterize reference materials, or assess the performance of participating laboratories. bam.de
Proficiency Testing (PT): PT is a specific type of ILC where participant performance is evaluated against pre-established criteria. isobudgets.com It is often managed by an independent third party and may include a reference laboratory to establish the assigned value of the test material. isobudgets.comeurl-pops.eu
Participation in PT schemes is often a requirement for laboratory accreditation according to standards like ISO/IEC 17025. bam.defapas.com The results of these studies, often expressed as z-scores, provide a confidential assessment of a laboratory's capabilities and can help identify potential systematic errors. eurl-pops.euresearchgate.net
| Proficiency Testing Scheme Details | |
| Organizing Body | European Union Reference Laboratory (EURL) for Halogenated Persistent Organic Pollutants (POPs) in Feed and Food |
| Test Material | Fish fillet |
| Analytes | PCDD/Fs, PCBs, BFRs (including PBDEs), PFASs, and CPs |
| Statistical Evaluation | ISO 13528:2015, IUPAC Protocol |
| Reporting Units | ng/g wet weight for PBDEs |
| This table is based on a 2020 EURL proficiency test. eurl-pops.eu |
Use of Certified Reference Materials and Surrogate Standards
Certified Reference Materials (CRMs) and surrogate standards are indispensable tools for ensuring the accuracy and reliability of analytical measurements for 1,2,3,6,8-pentabromodibenzofuran.
Certified Reference Materials (CRMs): CRMs are materials with one or more certified property values, produced by a technically valid procedure, and accompanied by a certificate. They are used for calibration, method validation, and quality control.
Surrogate Standards: A surrogate is a pure compound that is chemically similar to the target analyte but is not expected to be found in the sample. biotage.com It is added to the sample in a known amount before extraction. The recovery of the surrogate is monitored to assess the efficiency of the entire analytical procedure, including sample preparation and instrumental analysis. biotage.com The selection of surrogates can be based on chemical structure to ensure they behave similarly to the analyte of interest. nih.gov
| Common Surrogate Standards for Similar Analyses | |
| Compound | CAS Number |
| 2-Fluorobiphenyl | 321-60-8 |
| 2-Fluorophenol | 367-12-4 |
| 2,4,6-Tribromophenol (B41969) | 118-79-6 |
| Nitrobenzene-d5 | 4165-60-0 |
| p-Terphenyl-d14 | 1718-51-0 |
| Phenol-d5 | 4165-62-2 |
| This table provides examples of surrogate standards used in various analytical methods. cpachem.com |
An in-depth examination of computational and modeling methodologies applied to the environmental contaminant this compound reveals a landscape of sophisticated techniques for predicting its behavior and fate. While specific research on this particular isomer is limited, the broader scientific literature on polybrominated dibenzofurans (PBDFs) provides a robust framework for understanding the application of these advanced computational tools.
Remediation and Abatement Strategies for 1,2,3,6,8 Pentabromo Dibenzofuran Contamination
Thermal Treatment Technologies
Thermal treatment methods offer a potential pathway for the destruction of persistent organic pollutants like 1,2,3,6,8-Pentabromo-dibenzofuran. These technologies utilize high temperatures to break down the chemical structure of the contaminant, ideally converting it into less harmful substances.
High-Temperature Incineration (Controlled Conditions to Prevent Reformation)
High-temperature incineration is a widely used technology for the disposal of hazardous waste. For brominated compounds like this compound, incineration must be carefully controlled to ensure complete destruction and prevent the formation and reformation of PBDD/Fs. nih.govacs.orgnih.gov The key to effective incineration is maintaining a sufficiently high temperature (typically above 850°C), adequate residence time, and turbulent mixing with excess air to ensure complete combustion.
Research on the incineration of municipal solid waste (MSW) has shown that while it can be a source of PBDD/Fs, proper operational control can minimize emissions. nih.govresearchgate.net Studies on the incineration of waste printed circuit boards, which contain BFRs, have shown that the formation of PBDD/Fs is temperature-dependent, with a maximum formation rate observed between 250 and 400°C. acs.org Therefore, rapidly passing through this temperature window and maintaining a high-temperature combustion zone is crucial. The presence of catalysts like copper salts can significantly increase the yields of PBDD/Fs and lower the optimal temperature range for their formation, highlighting the need to consider the entire waste matrix. acs.org
| Treatment Parameter | Condition | Outcome | Reference |
| Temperature | > 850°C | Effective destruction of organic compounds | nih.gov |
| Residence Time | Sufficiently long | Ensures complete combustion | nih.gov |
| Oxygen | Excess | Promotes complete oxidation | nih.gov |
| Heating Rate | Rapid through 250-400°C | Minimizes PBDD/F formation window | acs.org |
Table 1: Key Parameters for High-Temperature Incineration of PBDD/F-Contaminated Waste
Pyrolysis and Gasification of Contaminated Waste Streams
Pyrolysis and gasification are thermal processes that decompose organic materials in the absence or with a limited supply of oxygen, respectively. These technologies can convert waste streams contaminated with BFRs and PBDD/Fs into valuable products like syngas and oils. nih.govresearchgate.netnih.govkuleuven.bescirp.orgresearchgate.netfrontiersin.org
Pyrolysis of polymer blends simulating waste electrical and electronic equipment (WEEE) containing tetrabromobisphenol A (TBBPA), a common BFR, has been shown to produce a range of compounds, including monomers and aromatic hydrocarbons that can be used as chemical feedstock. nih.gov However, the pyrolysis of BFRs can also lead to the formation of brominated compounds, including dibromophenol. nih.gov Studies have shown that higher temperatures during pyrolysis can lead to higher char and gas yields. nih.gov
Gasification of plastic waste containing BFRs at high temperatures (over 1200°C) followed by rapid cooling has been demonstrated as an effective method to decompose BFRs and suppress the formation of brominated dioxins and furans. researchgate.net The primary product of gasification is syngas, a mixture of hydrogen and carbon monoxide, which can be used for energy production or as a chemical feedstock. kuleuven.befrontiersin.org The composition of the syngas is influenced by the type of plastic waste and the gasification conditions. researchgate.net
| Technology | Operating Principle | Key Findings | Reference |
| Pyrolysis | Thermal decomposition in the absence of oxygen. | Can produce valuable chemical feedstock from WEEE plastics. Formation of brominated byproducts is a concern. | nih.govnih.gov |
| Gasification | Partial oxidation at high temperatures. | Produces syngas. High temperatures (>1200°C) and rapid cooling can minimize PBDD/F formation. | researchgate.netkuleuven.befrontiersin.org |
Table 2: Comparison of Pyrolysis and Gasification for BFR-Contaminated Waste
Dehalogenation and Detoxification Processes at Elevated Temperatures
Thermal dehalogenation is a process that aims to remove halogen atoms (in this case, bromine) from the aromatic structure of compounds like this compound at elevated temperatures. This can be achieved in conjunction with processes like pyrolysis and gasification. Catalytic processes can enhance the dehalogenation efficiency. For instance, the use of certain catalysts in a micro-pyrolyzer setup has been shown to effectively modify and trap brominated aromatic compounds. nih.gov
Chemical Treatment Methods
Chemical treatment methods offer alternative approaches to the destruction of this compound by utilizing chemical reactions to break down the contaminant.
Reductive Dehalogenation (e.g., Alkali Metal Reduction, Zero-Valent Iron, Sodium Sulfide)
Reductive dehalogenation involves the transfer of electrons to the halogenated compound, leading to the cleavage of the carbon-halogen bond.
Zero-Valent Iron (ZVI): Nanoscale zero-valent iron (nZVI) has been extensively studied for the reductive dechlorination of various organic contaminants. nih.govepa.govresearchgate.net The high surface area and reactivity of nZVI make it a promising agent for the dehalogenation of brominated compounds as well. While specific studies on this compound are scarce, the principles of reductive dehalogenation by ZVI are applicable. The reaction involves the oxidation of iron and the reduction of the brominated organic compound. The efficiency of the process can be influenced by factors such as pH, temperature, and the presence of other substances in the contaminated matrix. nih.gov
Alkali Metal Reduction: The use of alkali metals, such as sodium, in the presence of a proton donor like a lower alcohol, is a known method for the reductive dehalogenation of polyhalogenated aromatic compounds. This process can convert these compounds into their hydrogenated (dehalogenated) counterparts.
Sodium Sulfide (B99878): Sodium sulfide can also be used as a reducing agent for the dehalogenation of certain halogenated aromatic compounds.
Oxidative Degradation (e.g., Advanced Oxidation Processes - AOPs like Fenton, Ozonation, UV-TiO₂)
Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic pollutants. nih.govresearchgate.netbohrium.commdpi.com
Fenton and Fenton-like Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. This process has been shown to be effective in degrading various aromatic compounds. kirj.eeresearchgate.net However, studies on the Fenton oxidation of chlorinated dioxins and furans have shown that under certain conditions, an increase in the concentration of some congeners can occur. nih.gov This highlights the importance of carefully optimizing the reaction conditions, such as the molar ratios of the contaminant to hydrogen peroxide and the catalyst, to ensure complete degradation and prevent the formation of toxic byproducts. kirj.ee
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals, especially at higher pH values. nih.gov The rate of reaction of ozone with organic compounds is highly dependent on the structure of the compound and the pH of the solution. rsc.orgresearchgate.net While specific kinetic data for this compound is not readily available, studies on related compounds can provide insights into the potential efficacy of ozonation.
UV-TiO₂ Photocatalysis: This AOP utilizes ultraviolet (UV) light to activate a semiconductor catalyst, typically titanium dioxide (TiO₂), to generate electron-hole pairs. These, in turn, react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. UV-TiO₂ photocatalysis has been shown to be effective in degrading a wide range of organic pollutants, including halogenated compounds. nih.govmdpi.commdpi.com The efficiency of the process is influenced by factors such as catalyst loading, UV light intensity, pH, and the presence of other substances in the water. nih.govnih.gov Studies have shown that the photocatalytic degradation of total organic halogen (TOX) follows first-order kinetics, with the degradation rates varying for different halogen substituents. nih.gov
| AOP | Oxidizing Species | Key Considerations | Reference |
| Fenton | Hydroxyl radicals (•OH) | Requires acidic pH; potential for byproduct formation if not optimized. | kirj.eenih.gov |
| Ozonation | Ozone (O₃), Hydroxyl radicals (•OH) | pH-dependent; reaction rates vary significantly with compound structure. | nih.govrsc.org |
| UV-TiO₂ | Hydroxyl radicals (•OH), superoxide (B77818) radicals | Catalyst loading, UV intensity, and pH are critical parameters. | nih.govmdpi.com |
Table 3: Overview of Advanced Oxidation Processes for PBDD/F Degradation
Catalytic Dehalogenation (e.g., Palladium-Catalyzed Reactions)
Catalytic dehalogenation is a chemical degradation process that removes halogen atoms from a molecule, typically replacing them with hydrogen atoms (hydrodehalogenation). This process can effectively transform highly toxic halogenated compounds into less toxic, more biodegradable substances. Palladium (Pd)-based catalysts are among the most effective for this purpose due to their high reactivity and efficiency.
The process typically involves the catalytic transfer of hydrogen to the brominated molecule, cleaving the C-Br bond and forming hydrogen bromide (HBr) and a less-brominated aromatic ring. The reaction can proceed sequentially until all bromine atoms are removed. The efficiency of palladium-catalyzed reactions depends on factors such as the catalyst type and loading, the nature of the support material, the hydrogen donor, temperature, and the solvent system. researchgate.net
Table 1: Examples of Palladium-Catalyzed Dehalogenation of Related Compounds
| Compound | Catalyst | Conditions | Efficiency | Reference |
| Tetrabromobisphenol A (TBBPA) | Pd catalysts on various supports (TiO2, CeO2, Al2O3, SiO2) | Liquid phase, H2 atmosphere | High debromination efficiency | researchgate.net |
| Halobenzenes | 5% Pd/C | Liquid phase, H2 atmosphere | Reactivity: C-Br > C-Cl > C-I > C-F | researchgate.net |
| Polyhalogenated aromatics | Nickel-based catalyst on titania (Ni-phen@TiO2-800) | Not specified | Effective degradation, reusable catalyst | researchgate.net |
Supercritical Water Oxidation
Supercritical water oxidation (SCWO) is a high-temperature and high-pressure process that uses the unique properties of water above its critical point (374 °C and 22.1 MPa) to destroy hazardous organic wastes. nih.govwikipedia.org In its supercritical state, water acts as a non-polar solvent, making organic compounds and oxygen highly soluble. nih.govwikipedia.org This single-phase environment allows for rapid and complete oxidation of organic contaminants into simpler, non-toxic products like carbon dioxide, water, and mineral acids (e.g., hydrobromic acid from brominated compounds). youtube.com
SCWO has been demonstrated to be effective for the destruction of highly stable and recalcitrant organic compounds, including polychlorinated biphenyls (PCBs) and per- and polyfluoroalkyl substances (PFAS). nih.govwikipedia.org Given the structural similarities and high stability of PBDFs, SCWO is a highly promising technology for their complete destruction. The process offers very high destruction efficiencies (often >99.99%) and short reaction times, typically on the order of seconds to minutes. youtube.com
A key advantage of SCWO is the prevention of the formation of toxic byproducts like dioxins and furans, which can be a concern with conventional incineration. youtube.com However, the process can lead to the formation of hydrobromic acid, which is corrosive to the reactor system, requiring the use of corrosion-resistant materials and potentially the addition of alkaline substances to neutralize the acidic environment. nih.gov
Biological Remediation Approaches (Bioremediation)
Bioremediation utilizes microorganisms to degrade or transform contaminants into less harmful substances. It is often considered a more environmentally friendly and cost-effective approach compared to physical or chemical methods. nih.gov
Under anaerobic (oxygen-free) conditions, certain microorganisms can use halogenated compounds as electron acceptors in a process called dehalorespiration. nih.govclu-in.org This results in reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. For PBDFs, this process would be termed reductive debromination.
Aerobic bioremediation occurs in the presence of oxygen. While anaerobic degradation typically involves the removal of halogens from highly substituted rings, aerobic bacteria are generally more effective at breaking down less halogenated aromatic compounds and cleaving the aromatic rings. nih.govnih.gov
Studies on PBDEs have shown that certain aerobic bacteria, such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, can transform mono- through hexa-BDEs. nih.govnih.gov The extent of transformation is often inversely proportional to the degree of bromination. nih.govnih.gov For dibenzofurans, bacteria like Sphingomonas sp. strain RW1 have been shown to degrade the parent compound and some chlorinated congeners by attacking the aromatic structure. nih.gov The degradation often proceeds through the action of dioxygenase enzymes, which introduce oxygen into the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water.
A sequential anaerobic-aerobic treatment can be a powerful strategy. Anaerobic treatment would first reduce the number of bromine atoms on the this compound molecule, making the resulting less-brominated furans more susceptible to complete degradation by aerobic bacteria. nih.gov
Table 2: Microbial Strains Involved in the Biotransformation of Related Halogenated Compounds
| Microorganism | Compound Class | Transformation Pathway | Reference |
| Dehalococcoides species | PBDEs, PCDDs | Anaerobic reductive dehalogenation | berkeley.edunih.gov |
| Sulfurospirillum multivorans | PBDEs | Anaerobic reductive debromination | berkeley.edu |
| Rhodococcus jostii RHA1 | PBDEs (mono- to hexa-BDEs) | Aerobic biotransformation | nih.govnih.gov |
| Burkholderia xenovorans LB400 | PBDEs (mono- to hexa-BDEs) | Aerobic biotransformation | nih.govnih.gov |
| Sphingomonas sp. strain RW1 | Dibenzofuran (B1670420), 2-Chlorodibenzo-p-dioxin | Aerobic degradation | nih.gov |
| Ralstonia sp. strain SBUG 290 | Dibenzofuran | Aerobic cometabolic degradation | nih.gov |
Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. For organic pollutants like PBDFs, relevant mechanisms include phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (degradation in the root zone by plant-supported microbes).
Research on the phytoremediation of PBDEs and PCDD/Fs has shown that some plants are capable of taking up these compounds from the soil. researchgate.net The uptake is generally higher for less halogenated congeners. Once inside the plant, these compounds can be metabolized, although the extent of degradation varies significantly among plant species. For instance, cucurbitaceous plants (like zucchini and pumpkin) have shown a notable ability to take up and accumulate certain persistent organic pollutants. While direct evidence for the phytoremediation of this compound is lacking, the general principles suggest that it could be a viable, low-cost strategy for managing large areas of low-level contamination, potentially in combination with microbial remediation in the rhizosphere. researchgate.net
Waste Management Practices for Prevention of Formation and Release
Preventing the formation and release of this compound is a critical component of managing its environmental impact. This involves improvements in waste incineration and the proper handling of brominated materials.
Improved Design and Operation of Waste Incineration Facilities
Municipal and hazardous waste incinerators can be significant sources of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) if not properly designed and operated. nih.gov The formation of these compounds is often linked to the presence of brominated flame retardants in the waste stream and the combustion conditions. nih.gov Key strategies to minimize their formation include:
Pre-treatment and Segregation of Brominated Waste Materials
The management of waste containing brominated flame retardants (BFRs) is essential to prevent the formation of PBDD/Fs during recycling and disposal processes. bsef.com
Pre-treatment of waste, particularly from waste electrical and electronic equipment (WEEE), can involve processes to remove BFRs before further processing. bsef.com Solvent extraction is one such technique that has been shown to reduce the concentration of BFRs in plastics. nih.govnih.gov This can make the plastic fraction more suitable for recycling and reduce the potential for PBDD/F formation during thermal treatment. nih.gov
Segregation of brominated waste materials at the source is a key preventative measure. ipen.org By separating plastics and other materials containing BFRs, these can be directed to appropriate disposal routes, such as specialized high-temperature incineration, rather than entering the general waste stream where they may be subjected to conditions that favor the formation of PBDD/Fs. bsef.com Improving the separate collection of WEEE is a critical step in this process. bsef.com
Compound Information Table
Development of Sustainable Disposal and Recycling Practices for Products Containing Brominated Flame Retardants
The management of products containing brominated flame retardants (BFRs) at the end of their functional life is a critical aspect of mitigating environmental contamination with compounds such as this compound. Polychlorinated dibenzofurans (PBDFs), including specific congeners like this compound, are not typically manufactured commercially but can form as unintentional byproducts during the production of BFRs or the thermal degradation of products containing them. nih.govcapes.gov.br Therefore, sustainable disposal and recycling practices for BFR-laden products are paramount to controlling the release of these hazardous substances.
A variety of waste management options are available for products containing BFRs, with the choice depending on factors like the composition of the waste stream and local infrastructure. bsef.com For many years, recycling has been a viable and effective method. bsef.com Plastics containing certain BFRs have demonstrated excellent stability during the recycling process, which allows the resulting recycled plastics to retain their fire safety properties without the need for additional flame retardants. bsef.comwordpress.com This is particularly true for certain ABS/BFR combinations used in electronics like photocopiers. wordpress.com
However, the recycling of Waste Electrical and Electronic Equipment (WEEE) plastics presents challenges due to the complex mixture of different polymers and the presence of various additives, including BFRs that are now restricted or banned. mdpi.com Several BFRs, such as certain polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD), are classified as persistent organic pollutants (POPs) under the Stockholm Convention. mdpi.com Waste containing these POPs above specific concentration limits must be disposed of in a manner that ensures their destruction or irreversible transformation. mdpi.com
Conventional mechanical recycling processes for WEEE plastics involve shredding and sorting to separate plastics with high levels of BFRs. bsef.com This allows for the creation of cleaner plastic fractions suitable for recycling into new products. bsef.com The sorted, BFR-rich plastic fractions are then typically sent for incineration with energy recovery, which serves as a proper disposal method for restricted BFRs. mgg-polymers.com
Beyond mechanical recycling, other sustainable practices are being developed and implemented.
Chemical Recycling: This approach involves processes that break down the plastic polymers into their constituent monomers or other valuable chemical substances. For BFR-containing plastics, chemical recycling can enable the recovery of bromine. bsef.com This recovered bromine can then be reused in the production of new flame retardants or other products, creating a closed-loop system and contributing to a circular economy. wordpress.com
Incineration with Energy Recovery: When recycling is not feasible, incinerating BFR-containing materials in specialized facilities can be an eco-efficient option. bsef.com This process not only destroys the hazardous organic compounds but also recovers energy from the combustible plastic waste, which can be used to generate electricity or heat. bsef.com The plastic from printed circuit boards, for example, can provide a portion of the heat needed for the metal recycling process. wordpress.com
Advanced Oxidation Processes (AOPs): AOPs are a set of advanced treatment procedures designed to remove organic materials from water and wastewater through oxidation. wikipedia.org These processes utilize highly reactive species, most notably the hydroxyl radical (•OH), to break down complex organic contaminants into simpler, less harmful molecules like water, carbon dioxide, and inorganic ions. wikipedia.orghristov.com AOPs can be driven by various means, including ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, or combinations thereof. mdpi.comyoutube.com While primarily applied to water treatment, the principles of AOPs hold potential for the degradation of persistent organic pollutants like PBDFs in contaminated matrices.
The development and refinement of these strategies are essential for the environmentally sound management of waste containing BFRs, thereby minimizing the formation and release of associated hazardous byproducts like this compound.
Data Tables
Table 1: End-of-Life Options for Products Containing Brominated Flame Retardants
| Waste Management Option | Description | Key Benefits |
| Mechanical Recycling | Physical processing (shredding, sorting) of plastic waste to recover polymer streams for reuse in new products. | Resource efficiency; maintains fire safety properties in recycled plastics. bsef.comwordpress.com |
| Chemical Recycling | Decomposition of polymers into basic chemical components, allowing for the recovery of valuable resources like bromine. | Closes the material loop for bromine; promotes a circular economy. bsef.comwordpress.com |
| Incineration with Energy Recovery | Controlled combustion of waste to destroy hazardous compounds and generate energy from the heat produced. | Destroys restricted BFRs; reduces waste volume; recovers energy. bsef.commgg-polymers.com |
| Advanced Oxidation Processes (AOPs) | Chemical treatment processes that use highly reactive radicals to degrade organic pollutants in contaminated water. | Effective elimination of organic compounds rather than transferring them to another phase. wikipedia.orgatlantis-press.com |
Table 2: Examples of BFRs and Related Compounds in Waste Streams
| Compound Type | Specific Examples | Relevance to Waste Management |
| Brominated Flame Retardants (BFRs) | Polybrominated Diphenyl Ethers (PBDEs), Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCDD) | Additives in plastics and electronics; some are restricted POPs requiring special disposal. mdpi.com |
| Polybrominated Dibenzofurans (PBDFs) | This compound | Unintentional byproducts of BFR production and combustion; toxic and persistent. nih.gov |
| Polybrominated Dibenzo-p-dioxins (PBDDs) | 2,3,7,8-tetraBDD | Unintentional byproducts of BFR production and pyrolysis; toxic and persistent. nih.gov |
Advanced Research Directions and Future Perspectives on 1,2,3,6,8 Pentabromo Dibenzofuran
Refinement of Isomer-Specific Analytical Methods
A significant hurdle in understanding the environmental and health implications of 1,2,3,6,8-Pentabromo-dibenzofuran is the complexity of its detection and quantification. Future research must prioritize the refinement of analytical methods to achieve lower detection limits and greater accuracy, particularly in complex sample types.
Ultra-Trace Level Detection in Challenging Environmental and Forensic Matrices
The detection of this compound at ultra-trace levels (picogram to femtogram) in intricate matrices such as soil, sediment, and biological tissues remains a considerable analytical challenge. These matrices contain a multitude of interfering compounds that can co-elute during chromatographic separation, leading to inaccurate quantification. Methodologies based on high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) are the current standard, but even these require extensive and meticulous sample cleanup procedures. inchem.org
Future research should focus on the development of more efficient extraction and cleanup techniques to minimize matrix effects and improve recovery rates. This includes the exploration of novel sorbents for solid-phase extraction and the optimization of multi-column cleanup approaches. Furthermore, the analysis of PBDD/Fs in forensic matrices, such as fire debris, presents unique challenges due to the complex mixture of combustion byproducts. While studies have been conducted on firefighter exposure to brominated and chlorinated furans in controlled fire scenarios, specific methods for the forensic analysis of this compound from fire scenes are not well-established. fsri.org
Table 1: Challenges in Ultra-Trace Detection of this compound
| Matrix Type | Key Challenges | Potential Research Directions |
| Environmental (Soil, Sediment) | High content of organic matter, presence of humic acids, co-extraction of interfering compounds. | Development of novel selective extraction techniques, advanced multi-dimensional chromatography. |
| Biological (Tissues, Blood) | Low concentrations, lipid interference, potential for metabolic transformation of the analyte. | Improved lipid removal strategies, use of more sensitive instrumentation, development of methods to detect metabolites. |
| Forensic (Fire Debris) | Extremely complex mixture of combustion products, potential for thermal degradation of the analyte during the event. | Development of robust extraction methods for complex debris, identification of specific markers for formation in fires. |
Development of Rapid, Portable, and On-Site Screening Tools
The current reliance on sophisticated and time-consuming laboratory-based methods for the analysis of this compound hinders rapid response in situations such as environmental contamination incidents or fire investigations. A significant area for future research is the development of rapid, portable, and on-site screening tools. While some progress has been made in developing faster laboratory methods for PBDD/Fs, truly portable solutions are still in their infancy. aaqr.org
Potential avenues for research include the development of immunochemical assays, biosensors, and portable mass spectrometry systems. These tools would not replace the need for confirmatory laboratory analysis but would enable a quick preliminary assessment of contamination levels, allowing for more targeted and efficient sampling and response efforts.
Elucidation of Novel and Unconventional Formation Pathways
Understanding the formation of this compound is crucial for developing effective mitigation strategies. While it is known that PBDFs can be formed from the thermal degradation of brominated flame retardants, the specific conditions and pathways leading to the formation of this particular isomer, especially in uncontrolled environments, are not well understood.
Investigation of Formation in Uncontrolled Thermal Processes (e.g., wildfires, domestic fires)
Uncontrolled thermal events such as wildfires and domestic fires represent significant potential sources of this compound. Modern homes and buildings contain a vast array of materials treated with brominated flame retardants. During a fire, these materials can undergo thermal decomposition and transformation, leading to the formation of a complex mixture of PBDD/Fs. fsri.org
Future research should aim to simulate these uncontrolled combustion conditions in a laboratory setting to identify the precursor compounds and reaction conditions that favor the formation of this compound. Studies on real-world fire events, including the analysis of soot and air samples, are also needed to understand the congener profiles of PBDFs produced in such scenarios. inchem.org While research has been conducted on firefighter exposure to various fire-related contaminants, including some furans, specific data on the formation of this compound in these events is lacking. fsri.org
Role of Environmental Co-pollutants and Catalysts in De Novo Synthesis
The de novo synthesis pathway, where PBDD/Fs are formed from precursor carbon sources in the presence of bromine and a catalyst, is another important formation route. This is particularly relevant in industrial thermal processes and waste incineration. The presence of metal catalysts, especially copper, has been shown to significantly promote the formation of chlorinated dioxins and furans. aps.org It is highly probable that a similar catalytic effect exists for the formation of PBDFs, including this compound.
Future research should investigate the catalytic activity of various metals and metal oxides on the formation of specific PBDF congeners. Additionally, the influence of environmental co-pollutants, such as sulfur and nitrogen compounds, on the de novo synthesis needs to be elucidated. Some studies have suggested that sulfur and nitrogen compounds can inhibit the formation of chlorinated dioxins and furans, and it is important to determine if a similar inhibitory effect occurs for PBDFs.
Table 2: Investigating Formation Pathways of this compound
| Formation Pathway | Key Research Questions | Experimental Approaches |
| Uncontrolled Thermal Processes | What are the primary precursors to this compound in a house fire? What is the yield of this isomer under different fire conditions (e.g., oxygen levels, temperature)? | Controlled combustion studies of consumer products, analysis of real-world fire debris, development of kinetic models. |
| De Novo Synthesis | Which metal catalysts are most effective in promoting the formation of this compound? Do sulfur and nitrogen compounds inhibit its formation? | Laboratory-scale reactor studies with controlled precursor and catalyst concentrations, surface science studies of catalytic mechanisms. |
Enhanced Understanding of Global Environmental Cycling and Budgets
Once released into the environment, this compound can undergo long-range transport and partition into various environmental compartments. A comprehensive understanding of its global cycling and the development of a global budget are essential for assessing its environmental impact.
Currently, there is a lack of specific data on the environmental transport and fate of this compound. However, research on related chlorinated and brominated compounds provides some insights. It is expected that this compound, due to its persistence and semi-volatility, can be transported over long distances in the atmosphere, primarily adsorbed to particulate matter. nih.gov
Future research should focus on developing and validating multimedia environmental fate models specifically for this compound. This will require accurate data on its physicochemical properties, such as vapor pressure, water solubility, and partition coefficients (Kow, Koa). Monitoring studies in remote regions are also crucial to confirm its potential for long-range environmental transport. iaeg.com Ultimately, the goal is to develop a global budget that quantifies the sources, sinks, and environmental reservoirs of this compound, which will be vital for assessing the effectiveness of any future regulatory actions. nih.gov
High-Resolution Spatiotemporal Monitoring and Data Integration
A critical research need is the development and implementation of high-resolution spatiotemporal monitoring programs for this compound. Current monitoring of persistent organic pollutants (POPs) often suffers from a lack of harmonized analytical methods and data reporting, making it difficult to assess the nationwide and global occurrence of specific congeners. researchgate.net Advanced analytical techniques, such as high-resolution gas chromatography-mass spectrometry (GC-MS), are essential for the accurate detection and quantification of this compound in various environmental matrices. pops.int
Future monitoring should focus on generating detailed data on the concentration of this compound in air, water, soil, sediment, and biota across different geographical locations and over extended time periods. This will allow for the identification of hotspots, the elucidation of transport pathways, and the assessment of temporal trends.
Integrating this high-resolution data into centralized, web-based databases is crucial for effective data management and analysis. researchgate.net The use of big data technologies and data-driven IoT-based approaches can facilitate the processing and interpretation of large and complex environmental datasets, enabling a more comprehensive understanding of the distribution and fate of this pollutant. nih.govpops.int
Table 1: Key Parameters for High-Resolution Spatiotemporal Monitoring of this compound
| Parameter | Description | Importance |
| Concentration in Air | Measurement of both gas-phase and particle-bound this compound in ambient air at various altitudes and locations. | To understand atmospheric transport, deposition, and inhalation exposure risks. |
| Concentration in Water | Analysis of dissolved and suspended particulate matter-associated this compound in freshwater, marine, and wastewater systems. | To assess aquatic ecosystem contamination and potential for long-range transport via ocean currents. |
| Concentration in Soil and Sediment | Quantification of this compound in terrestrial and aquatic sediments to identify sinks and potential for bioaccumulation. | To determine long-term contamination reservoirs and exposure pathways for benthic organisms. |
| Concentration in Biota | Measurement of this compound levels in various trophic levels of the food web, including plants, invertebrates, fish, birds, and mammals. | To evaluate bioaccumulation, biomagnification, and potential risks to wildlife and human health. |
| Temporal Trends | Regular, long-term monitoring at selected sites to track changes in concentration over time. | To assess the effectiveness of regulatory measures and identify emerging sources. |
| Geospatial Data | Integration of concentration data with geographical information systems (GIS) to create detailed contamination maps. | To visualize spatial patterns, identify high-risk areas, and inform targeted interventions. |
Validation and Inter-comparison of Long-Range Transport and Fate Models
However, the accuracy of these models for specific polybrominated dibenzofurans (PBDD/Fs) is often limited by the lack of precise data on their physical-chemical properties and degradation rates. nih.govinchem.org A key future research direction is the thorough validation and inter-comparison of these models for this compound. This involves:
Generating high-quality experimental data on the physical-chemical properties of this compound, such as its vapor pressure, water solubility, and octanol-air and octanol-water partition coefficients.
Conducting laboratory and field studies to determine its degradation rates (e.g., photolysis, biodegradation) in different environmental media.
Comparing model predictions with the high-resolution spatiotemporal monitoring data described in the previous section. Discrepancies between modeled and measured concentrations can help to refine model parameters and improve their predictive power. env-health.org
Performing model inter-comparison studies where different models are used to simulate the fate of this compound under standardized conditions. This helps to identify the strengths and weaknesses of each model and to understand the sources of uncertainty in their predictions. dcceew.gov.auiaeg.com
Table 2: Comparison of Model Types for Predicting the Environmental Fate of this compound
| Model Type | Description | Strengths | Weaknesses |
| Multimedia Box Models | Represent the environment as a series of interconnected, homogeneous compartments (boxes). They calculate average concentrations based on intermedia partitioning, transport, and degradation processes. www.gov.uk | Relatively simple, computationally efficient, and useful for screening-level assessments of a large number of chemicals. | Spatially and temporally coarse, may not capture local variations in concentration. |
| Atmospheric Transport Models | Focus on the detailed simulation of atmospheric dynamics to predict the transport and deposition of pollutants. | Provide high spatial and temporal resolution for atmospheric transport, crucial for understanding long-range transport. www.gov.uk | May have a simplified representation of other environmental compartments. |
| Multimedia Fate Models with Spatial Resolution | Combine the features of box models and transport models, dividing the environment into a grid of interconnected multimedia regions. | Offer a more realistic representation of the environment and can predict spatial variations in contamination. | Computationally more demanding and require more detailed input data. |
Development of Sustainable and Economically Viable Remediation Technologies
The persistence of this compound in the environment necessitates the development of effective and sustainable remediation technologies. Traditional methods of dealing with POP-contaminated sites, such as excavation and incineration, can be energy-intensive, costly, and may lead to the formation of other hazardous byproducts.
Green Chemistry Approaches for Efficient and Environmentally Benign Dehalogenation
Green chemistry principles offer a promising framework for developing environmentally friendly remediation strategies for PBDD/Fs. The focus is on processes that are efficient, use less hazardous substances, and minimize waste generation. One of the most promising green chemistry approaches for PBDD/Fs is dehalogenation, which involves the removal of bromine atoms from the dibenzofuran (B1670420) structure, thereby reducing its toxicity.
Photochemical Degradation:
Photolysis, the degradation of compounds by light, has shown potential for the breakdown of PBDD/Fs. researchgate.netinchem.org This process can be enhanced through the use of photosensitizers and can be driven by natural sunlight, making it a potentially energy-efficient and sustainable technology. Research is needed to optimize the conditions for the complete mineralization of this compound and to identify any potentially toxic degradation products.
Biocatalytic Dehalogenation:
The use of enzymes and microorganisms to catalyze the dehalogenation of PBDD/Fs is another promising green chemistry approach. While some microorganisms have been shown to degrade polychlorinated dibenzofurans, research into the microbial degradation of their brominated counterparts is still in its early stages. Future research should focus on identifying and engineering microorganisms and enzymes that can efficiently and specifically debrominate this compound.
Table 3: Promising Green Chemistry Approaches for the Dehalogenation of this compound
| Approach | Description | Advantages | Research Needs |
| Photocatalysis | Use of semiconductor materials (e.g., TiO2) that generate reactive oxygen species upon irradiation with light, leading to the degradation of the pollutant. | Can lead to complete mineralization, can utilize sunlight as an energy source. | Development of more efficient and stable photocatalysts, understanding of degradation pathways and byproducts. |
| Biocatalysis | Utilization of enzymes or whole microorganisms to break the carbon-bromine bonds. | Highly specific, can operate under mild conditions, low energy input. | Discovery and engineering of effective dehalogenating enzymes and microbes, optimization of bioreactor conditions. |
| Reductive Dehalogenation | Use of reducing agents, such as zero-valent iron nanoparticles, to replace bromine atoms with hydrogen. | Can be applied in situ, effective for a range of halogenated compounds. | Improving the stability and delivery of nanoparticles, assessing long-term environmental impacts. |
Energy-Efficient and Cost-Effective Abatement Strategies for Contaminated Sites
The economic feasibility of remediation is a major factor in its implementation. Therefore, there is a pressing need to develop abatement strategies for sites contaminated with this compound that are both energy-efficient and cost-effective.
Nanoremediation:
Nanotechnology offers innovative solutions for the remediation of POPs. pops.intwww.gov.uk Nanoparticles, due to their high surface area-to-volume ratio, can be highly effective at adsorbing and degrading pollutants. For example, nanoscale zero-valent iron (nZVI) has been shown to be effective in the reductive dehalogenation of various halogenated organic compounds. The development of targeted nanocarriers could improve the delivery of remedial agents to contaminated zones, increasing efficiency and reducing costs.
In Situ Remediation Techniques:
In situ (in-place) remediation technologies are often more cost-effective and less disruptive than ex situ (off-site) methods. environment-agency.gov.uk Technologies such as bioremediation and in situ chemical oxidation (ISCO) can be applied directly to contaminated soil and groundwater, avoiding the high costs associated with excavation and transportation. Research is needed to adapt and optimize these technologies for the specific properties of this compound.
Table 4: Comparison of Remediation Technologies for this compound Contaminated Sites
| Technology | Energy Efficiency | Cost-Effectiveness | Key Considerations |
| Thermal Desorption | Low to Medium | Medium to High | Can be energy-intensive, potential for byproduct formation if not properly controlled. env-health.org |
| Incineration | Low | High | High energy consumption, potential for emission of hazardous byproducts. env-health.org |
| Nanoremediation | High | Medium to High (potential for cost reduction) | Potential for high efficiency, but long-term environmental impacts of nanoparticles need further study. pops.intwww.gov.uk |
| Bioremediation | High | High | Low energy input, but can be a slow process and its effectiveness depends on environmental conditions. environment-agency.gov.uk |
| In Situ Chemical Oxidation (ISCO) | Medium | Medium | Can be effective for a range of contaminants, but requires careful management of chemical reagents. |
Policy and Regulatory Science Needs for this compound
Effective management of the risks posed by this compound requires a strong foundation of scientific data to inform policy and regulatory decisions.
Addressing Data Gaps for International and National Regulatory Frameworks
A significant challenge in regulating PBDD/Fs, including this compound, is the lack of comprehensive data for all congeners. International bodies like the Stockholm Convention on Persistent Organic Pollutants are moving towards including PBDD/Fs in their lists of controlled substances, recognizing their POP characteristics. environment-agency.gov.ukdcceew.gov.aunih.gov However, these regulations are often for the entire class of compounds due to the scarcity of data on individual congeners.
To develop more specific and effective regulations, the following data gaps need to be addressed for this compound:
Toxicological Data: There is a critical need for detailed toxicological studies to determine the specific health effects of this compound. This information is essential for establishing a Toxicity Equivalency Factor (TEF) for this congener, which would allow for a more accurate assessment of the risks posed by complex mixtures of dioxin-like compounds.
Occurrence and Exposure Data: Comprehensive monitoring data, as described in section 8.3.1, is needed to understand the extent of human and environmental exposure to this compound. This includes its presence in food, consumer products, and human tissues. dcceew.gov.au
Source Identification: Further research is required to identify and quantify the sources of this compound emissions. This information is crucial for developing effective source reduction strategies.
Table 5: Data Requirements for Regulatory Assessment of this compound under the Stockholm Convention
| Annex D Criteria (Screening) | Data Status for this compound | Data Gaps and Research Needs |
| Persistence | Assumed to be persistent based on the properties of PBDD/Fs. | Specific experimental data on its half-life in air, water, soil, and sediment are needed. |
| Bioaccumulation | Assumed to bioaccumulate based on the properties of PBDD/Fs. | Experimental data on its bioconcentration factor (BCF) and bioaccumulation factor (BAF) are required. |
| Potential for Long-Range Environmental Transport | Inferred from the properties of PBDD/Fs and detection in remote areas. | Specific modeling and monitoring data are needed to confirm its LRTP. |
| Adverse Effects | Toxicity is inferred from other PBDD/Fs, but specific data is lacking. | Detailed toxicological studies are necessary to characterize its specific adverse effects and to derive a TEF. |
By addressing these research needs, the scientific community can provide the necessary data to support the development of evidence-based policies and regulations at both the national and international levels, ultimately leading to a more effective management of the risks associated with this compound.
Harmonization of Monitoring, Reporting, and Risk Management Protocols
The effective management of risks associated with 1,2,3,6,8-PeBDF hinges on the availability of high-quality, comparable data from across the globe. However, a significant hurdle in achieving this is the lack of harmonized protocols for monitoring, reporting, and risk management.
Currently, analytical methods for detecting PBDFs, including pentabromo-dibenzofurans, can vary significantly between laboratories. This variability can arise from differences in sample extraction, cleanup procedures, and the instrumental techniques employed. For instance, the choice of gas chromatography columns and mass spectrometry ionization methods can influence the accurate quantification of specific congeners. These inconsistencies make it challenging to compare data from different studies and regions, hindering a comprehensive assessment of the global distribution and temporal trends of 1,2,3,6,8-PeBDF.
To address this, there is a pressing need for the development and adoption of international standards for the monitoring of 1,2,3,6,8-PeBDF. This would involve establishing standardized analytical methods to ensure data comparability. Inter-laboratory comparison studies are crucial in this process to validate analytical methods and ensure the quality of results.
Furthermore, harmonized reporting protocols are essential. Currently, data on PBDFs are often reported as mixtures or as totals for a group of congeners, which can obscure the specific risks associated with individual congeners like 1,2,3,6,8-PeBDF. Reporting should be congener-specific to allow for a more accurate risk assessment, as the toxicity of PBDFs can vary significantly between different congeners.
In terms of risk management, a globally harmonized approach is necessary to effectively control the release and spread of 1,2,3,6,8-PeBDF. This includes the establishment of consistent risk assessment frameworks and regulatory limits. The Toxicity Equivalency Factor (TEF) concept, which is used for dioxin-like compounds, has been proposed for PBDDs and PBDFs to facilitate risk assessment. Adopting a similar approach for 1,2,3,6,8-PeBDF, based on its specific toxicological profile, would be a significant step towards harmonized risk management.
A summary of the key areas requiring harmonization is presented in the table below:
| Area of Harmonization | Key Challenges | Proposed Solutions |
| Monitoring | Variability in analytical methods (extraction, cleanup, instrumentation). | Development and adoption of international standard methods; regular inter-laboratory comparison studies. |
| Reporting | Inconsistent reporting formats (mixtures vs. congener-specific). | Mandating congener-specific reporting of monitoring data. |
| Risk Management | Disparate risk assessment frameworks and regulatory limits across jurisdictions. | Establishment of a harmonized risk assessment framework, potentially utilizing the TEF concept for 1,2,3,6,8-PeBDF. |
Integration of Advanced Data Science and Machine Learning in Environmental Research
The fields of data science and machine learning offer powerful new tools to enhance our understanding of the environmental fate and effects of 1,2,3,6,8-PeBDF. These computational approaches can help to overcome some of the limitations of traditional experimental studies, which can be time-consuming and expensive.
Quantitative Structure-Activity Relationship (QSAR) models are a prime example of the application of data science in this field. QSAR models use the chemical structure of a compound to predict its physicochemical properties, environmental fate, and toxicity. For 1,2,3,6,8-PeBDF, QSAR models could be developed to predict key parameters such as its bioaccumulation potential, persistence in different environmental compartments, and potential for long-range transport. This would allow for a preliminary risk assessment even in the absence of extensive experimental data.
Machine learning algorithms, such as random forests and neural networks, can be trained on existing datasets of POPs to predict the behavior
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
